molecular formula C7H4BrN3O2 B12956620 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B12956620
M. Wt: 242.03 g/mol
InChI Key: FOLCJACWWCYPKT-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-3-2-9-11-6(3)10-5(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

FOLCJACWWCYPKT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NC(=C1Br)C(=O)O

Origin of Product

United States
Foundational & Exploratory

In-Depth Technical Guide: Structural Properties and Characterization of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic system in modern medicinal chemistry, renowned for its exceptional hydrogen-bonding dynamics and spatial geometry that closely mimics purine rings [1]. This structural mimicry makes it an ideal hinge-binding motif for targeting various kinases.

Among its functionalized derivatives, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS: 2249974-42-1) stands out as a highly versatile, bifunctional building block. The specific substitution pattern—a bromine atom at the C5 position and a carboxylic acid at the C6 position—provides two orthogonal reactive handles. This allows for precise, late-stage derivatization, making it a cornerstone intermediate in the development of targeted therapeutics, particularly Tropomyosin receptor kinase (TRK) inhibitors [2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, detailing the causality behind its spectroscopic behavior and providing self-validating experimental workflows for its functionalization.

Physicochemical & Structural Profile

Understanding the physicochemical baseline of this molecule is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing bromine and carboxylic acid groups, significantly impacts the molecule's solubility, pKa, and reactivity.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
IUPAC Name 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
CAS Registry Number 2249974-42-1 [3]
Molecular Formula C 7​ H 4​ BrN 3​ O 2​
Molecular Weight 242.03 g/mol
Monoisotopic Exact Mass 240.9487 Da ( 79 Br) / 242.9466 Da ( 81 Br)
Calculated LogP ~1.8 (Moderate lipophilicity)
Hydrogen Bond Donors 2 (Pyrazole N-H, Carboxylic O-H)
Hydrogen Bond Acceptors 4 (Pyrazole N, Pyridine N, 2x Carboxylic O)
Topological Polar Surface Area (TPSA) 85.8 Ų
Estimated pKa ~2.8 (COOH), ~11.5 (Pyrazole NH)

Spectroscopic Characterization

Accurate characterization of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid relies on understanding how its highly substituted aromatic core influences spectral outputs.

Nuclear Magnetic Resonance (NMR)
  • 1 H-NMR (400 MHz, DMSO- d6​ ): The spectrum is remarkably clean due to the lack of aliphatic protons. The pyrazole C3-H appears as a sharp singlet at ~8.3 ppm . The pyridine C4-H, isolated between the bridgehead carbon and the C5-Br, appears as a distinct downfield singlet at ~8.7 ppm . The causality behind this downfield shift is the strong anisotropic deshielding effect of the adjacent bromine atom and the electron-withdrawing nature of the fused system. The broad exchangeable protons for the COOH and pyrazole NH appear at ~13.2 ppm and ~13.8 ppm , respectively.

  • 13 C-NMR (100 MHz, DMSO- d6​ ): The carbonyl carbon resonates at ~165 ppm . The C5 carbon attached to the bromine is characteristically shielded, appearing at ~115 ppm , while the C6 carbon attached to the carboxylic acid appears at ~148 ppm .

Liquid Chromatography-Mass Spectrometry (LC-MS)

In positive electrospray ionization (ESI+), the molecule exhibits a classic isotopic signature that serves as a self-validating diagnostic tool. Because bromine exists naturally as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the mass spectrum will show a distinct doublet for the [M+H]+ ion at m/z 241.95 and 243.95 of equal intensity. The disappearance of this 1:1 doublet during cross-coupling reactions is the primary indicator of successful C5 functionalization.

Experimental Workflows: Orthogonal Functionalization

The true value of this scaffold lies in its orthogonal reactivity. The C5-Br bond is primed for palladium-catalyzed cross-coupling, while the C6-COOH is ideal for amide bond formation. However, the order of operations is critical.

Protocol: Synthesis of C5/C6 Disubstituted TRK Inhibitors

Causality Check: Attempting a Suzuki-Miyaura coupling directly on the free carboxylic acid often leads to poor yields. The free carboxylate can coordinate with the palladium catalyst, forming unreactive Pd-carboxylate complexes. Therefore, transient protection via esterification is mandatory.

Step 1: C6-Carboxylic Acid Protection (Esterification)

  • Suspend 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Add a catalytic amount of concentrated H 2​ SO 4​ (0.1 eq) and reflux for 12 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the m/z 241/243 doublet shifts to m/z 255/257 [M+H]+ , confirming methyl ester formation.

Step 2: C5 Suzuki-Miyaura Cross-Coupling

  • Combine the methyl ester intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), K 2​ CO 3​ (3.0 eq), and Pd(dppf)Cl 2​ (0.05 eq) in a degassed mixture of 1,4-dioxane and H 2​ O (4:1 ratio).

  • Causality Check: The electron-deficient nature of the pyrazolo[3,4-b]pyridine core accelerates the oxidative addition of Pd(0) into the C-Br bond, allowing the reaction to proceed efficiently at 90°C for 6 hours under argon.

  • Self-Validation: LC-MS must show the complete disappearance of the 1:1 isotopic doublet, replaced by a single mass peak corresponding to the coupled product.

Step 3: Saponification & C6 Amide Coupling

  • Treat the coupled intermediate with LiOH (3.0 eq) in THF/H 2​ O at room temperature for 4 hours to unmask the carboxylic acid.

  • Dissolve the free acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Causality Check: HATU is explicitly chosen over EDC/HOBt because the C6 position is sterically hindered and electronically deactivated by the adjacent pyridine nitrogen. HATU ensures rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole active ester.

  • Add the primary amine (1.1 eq) and stir for 2 hours. Purify the final derivative via preparative reverse-phase HPLC.

Workflow SM 5-Bromo-1H-pyrazolo[3,4-b]pyridine -6-carboxylic acid (Starting Material) Protect Esterification (C6-COOH Protection) SM->Protect MeOH, H2SO4 Reflux Suzuki Suzuki-Miyaura Coupling (C5-Br Functionalization) Protect->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Deprotect Saponification (Ester Deprotection) Suzuki->Deprotect LiOH THF/H2O Amide Amide Coupling (C6-COOH Functionalization) Deprotect->Amide R-NH2, HATU DIPEA, DMF Product Target TRK Inhibitor (Pyrazolo[3,4-b]pyridine Derivative) Amide->Product HPLC Purification

Figure 1: Orthogonal synthetic workflow for the late-stage functionalization of the pyrazolo[3,4-b]pyridine scaffold.

Pharmacological Application: TRKA Kinase Inhibition

Derivatives synthesized from 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid have shown profound efficacy as Tropomyosin receptor kinase A (TRKA) inhibitors [2]. TRKA is a receptor tyrosine kinase activated by Nerve Growth Factor (NGF). Aberrant TRKA signaling, often driven by gene fusions (e.g., NTRK fusions), is a primary oncogenic driver in various cancers.

The pyrazolo[3,4-b]pyridine core acts as a highly effective ATP-competitive inhibitor. The pyrazole N1 and N2 atoms form critical bidentate hydrogen bonds with the kinase hinge region (specifically at the Met592 residue of TRKA). By occupying the ATP-binding pocket, these derivatives block the autophosphorylation of TRKA, thereby shutting down downstream PI3K/AKT and RAS/MAPK survival pathways.

TRKAPathway NGF Nerve Growth Factor (NGF) TRKA TRKA Receptor (Kinase Domain) NGF->TRKA Ligand Binding & Dimerization PI3K PI3K / AKT Pathway TRKA->PI3K Phosphorylation MAPK RAS / MAPK Pathway TRKA->MAPK Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TRKA ATP-Competitive Inhibition Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 2: Mechanism of action for pyrazolo[3,4-b]pyridine derivatives in inhibiting TRKA oncogenic signaling.

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI). URL:[Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry. URL:[Link]

Mechanism of Action for 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid Derivatives: Type 2 CFTR Correctors in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) has revolutionized the treatment of Cystic Fibrosis (CF). While first-generation therapies focused on single-site correction, the severe folding defects caused by the hallmark F508del mutation require a synergistic, multi-targeted approach. 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid derivatives —frequently synthesized utilizing 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid as a critical intermediate—have emerged as highly potent Type 2 co-correctors[1]. Most notably, the optimization of this chemical scaffold led to the discovery of the clinical candidate GLPG2737, a compound that exerts profound functional synergy with Type 1 correctors and potentiators[2].

This technical guide explores the molecular pathophysiology of CFTR misfolding, the distinct mechanism of action (MoA) of pyrazolo[3,4-b]pyridine derivatives, their structure-activity relationship (SAR), and the self-validating experimental protocols used to quantify their efficacy.

Molecular Pathophysiology & The Rationale for Co-Correctors

Cystic fibrosis is primarily driven by the deletion of phenylalanine at position 508 (F508del) within the Nucleotide Binding Domain 1 (NBD1) of the CFTR protein[3]. This mutation induces a cascading structural failure:

  • Thermodynamic Instability: The NBD1 domain fails to fold correctly during biogenesis.

  • Interface Disruption: The critical assembly interfaces between NBD1 and the Membrane Spanning Domains (MSD1 and MSD2) are destabilized.

  • ER Retention: The misfolded protein is recognized by the endoplasmic reticulum (ER) quality control machinery and targeted for proteasomal degradation[3].

Type 1 correctors (e.g., lumacaftor, tezacaftor, GLPG2222) primarily bind to the hydrophobic pocket at the NBD1-MSD interface, stabilizing this region. However, Type 1 correctors alone yield incomplete rescue. To achieve clinically meaningful membrane expression, Type 2 correctors (co-correctors) are required. These molecules bind to distinct allosteric sites—hypothesized to be within NBD2 or alternative MSD regions—providing additive thermodynamic stability that allows the mutant protein to bypass ER quality control[2].

Mechanism of Action: Type 2 Corrector Synergy & WT Inhibition

Synergistic Folding Stabilization

Pyrazolo[3,4-b]pyridine-6-carboxylic acid derivatives act as pharmacological chaperones. When administered as a monotherapy, their ability to rescue F508del CFTR is moderate. However, when co-administered with a Type 1 corrector, the thermodynamic stabilization becomes highly synergistic. The combination addresses both the NBD1-MSD1 interface defect and secondary domain assembly defects simultaneously, leading to an exponential increase in mature, fully glycosylated CFTR at the apical plasma membrane[3].

Paradoxical Wild-Type (WT) CFTR Inhibition

A fascinating aspect of this scaffold's MoA is its dual pharmacology. While these derivatives rescue the trafficking of mutant CFTR, they exhibit a dose-dependent inhibitory effect on the channel gating of fully mature, Wild-Type (WT) CFTR[3]. This suggests that the allosteric binding pocket stabilized by the compound during ER biogenesis may physically occlude the pore or lock the channel in a closed conformation once it reaches the cell surface.

Therapeutic Repurposing: Because CFTR-mediated fluid secretion drives cyst expansion in Autosomal Dominant Polycystic Kidney Disease (ADPKD), the WT inhibitory properties of these derivatives are currently being investigated as a novel therapeutic intervention for kidney diseases[4].

CFTR_MoA ER ER Retained F508del CFTR Intermediate Trafficking-Competent CFTR ER->Intermediate Synergistic Folding T1 Type 1 Corrector (NBD1-MSD) T1->Intermediate T2 Type 2 Corrector (Pyrazolo-pyridine) T2->Intermediate Membrane Membrane CFTR (Defective Gating) Intermediate->Membrane Golgi Trafficking Functional Functional CFTR Channel Membrane->Functional Gating Activation Potentiator Potentiator (e.g., GLPG1837) Potentiator->Functional

Fig 1: Synergistic rescue of F508del CFTR by Type 1 and Type 2 correctors alongside potentiators.

Chemical Optimization & SAR: From Precursors to Clinical Candidates

The Role of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

In the synthesis of these complex modulators, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid serves as a vital synthetic intermediate. The bromine atom at the C5 position acts as a highly reactive electrophilic handle, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[1]. This allows medicinal chemists to rapidly generate libraries of substituted analogs to probe the steric and electronic constraints of the CFTR binding pocket.

Structure-Activity Relationship (SAR) Evolution

The initial hit compound featured a basic 4-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid core. Optimization focused on three critical exit vectors[2]:

  • N1 Position: Substitution with a 4-fluorophenyl group significantly improved target binding potency.

  • C3 Position: The introduction of a cyclobutyl group optimized the steric fit within the hydrophobic allosteric pocket.

  • C6 Position (The Carboxylic Acid): While the C6 carboxylic acid provided essential hydrogen bonding, it suffered from severe ADMET liabilities, including poor membrane permeability and rapid clearance.

Causality in Drug Design: To resolve the PK liabilities, medicinal chemists performed an isosteric replacement of the carboxylic acid with acylsulfonamides and acylsulfonylureas . This modification maintained the critical acidic pKa (~4.5–5.5) required for target engagement while drastically increasing lipophilicity (LogD) and metabolic stability. This specific chemical evolution yielded GLPG2737 , achieving an 8-fold increase in F508del CFTR activity when combined with a Type 1 corrector and a potentiator[2].

Table 1: SAR Optimization of Pyrazolo[3,4-b]pyridine Derivatives
Compound StageCore ScaffoldN1 SubstitutionC3 SubstitutionC6 Exit VectorF508del Rescue EfficacyADMET/PK Profile
Initial Hit 1H-pyrazolo[3,4-b]pyridinePhenylHydrogenCarboxylic AcidModerateHigh clearance, poor permeability
Intermediate 1H-pyrazolo[3,4-b]pyridine4-FluorophenylCyclobutylCarboxylic AcidHighImproved potency, metabolic liability
GLPG2737 1H-pyrazolo[3,4-b]pyridine4-FluorophenylCyclobutylAcylsulfonamideVery High (Synergistic)Excellent half-life, high stability

Experimental Methodologies & Validation Workflows

To rigorously validate the MoA of these derivatives, a dual-assay system is employed. Every protocol is designed as a self-validating system, utilizing internal vehicle controls (DMSO) and reference benchmarks (e.g., lumacaftor) to ensure data integrity[3].

Protocol 1: Transepithelial Clamp Circuit (TECC) Assay for Functional Rescue

This assay quantifies the functional rescue of F508del CFTR by measuring the short-circuit current ( Isc​ ) across a polarized epithelial monolayer[3].

  • Cell Culture: Seed primary human bronchial epithelial (HBE) cells (homozygous for F508del) on permeable Transwell supports. Differentiate at an air-liquid interface (ALI) for 21–28 days.

  • Compound Incubation: Treat the basolateral compartment with the pyrazolo[3,4-b]pyridine derivative (e.g., 1 μM) alone, or in combination with a Type 1 corrector (e.g., GLPG2222 at 0.15 μM) for 24 hours. Control: 0.1% DMSO.

  • Ussing Chamber Mounting: Mount the Transwell inserts into Ussing chambers bathed in physiological Krebs-bicarbonate Ringer solution. Voltage-clamp the monolayer to 0 mV.

  • Channel Activation: Add Forskolin (10 μM) to elevate intracellular cAMP, followed by a potentiator (e.g., GLPG1837) to maximize channel gating.

  • Quantification: Measure the resulting Isc​ (μA/cm²). The magnitude of the current is directly proportional to the amount of rescued CFTR at the plasma membrane.

Protocol 2: YFP Halide Quenching Assay for WT CFTR Inhibition

To evaluate the paradoxical WT inhibition relevant to ADPKD[4]:

  • Cell Preparation: Culture HEK293 cells stably expressing WT human CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

  • Compound Pre-incubation: Incubate cells with a dose-response range of the test compound for 24 hours.

  • Stimulation & Quenching: Stimulate CFTR with Forskolin, then inject an iodide-rich buffer (iodide quenches YFP fluorescence faster than chloride).

  • Kinetic Readout: Monitor the rate of fluorescence decay using a microplate reader. A slower quenching rate indicates dose-dependent inhibition of the WT CFTR channel by the compound.

TECC_Workflow Culture 1. Culture F508del HBE Cells (ALI) Incubate 2. Compound Incubation (24h) Culture->Incubate Ussing 3. Mount in Ussing Chamber Incubate->Ussing Stimulate 4. Forskolin + Potentiator Addition Ussing->Stimulate Measure 5. Measure Short-Circuit Current Stimulate->Measure

Fig 2: Self-validating TECC assay workflow for quantifying CFTR functional rescue in HBE cells.

Conclusion & Future Therapeutic Horizons

The evolution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid derivatives into highly optimized acylsulfonamide clinical candidates (such as GLPG2737) highlights the power of targeted SAR in addressing complex protein misfolding diseases. By acting as Type 2 co-correctors, these molecules provide the essential synergistic folding stability required to fully rescue F508del CFTR when combined with Type 1 correctors and potentiators[2]. Furthermore, their paradoxical inhibition of WT CFTR opens a highly promising, secondary therapeutic avenue for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD)[4].

References

  • Pizzonero, M., et al. "Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector." Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]

  • "Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators." Frontiers in Pharmacology, 2019. URL:[Link]

  • "Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use." WO2017060873A1. Google Patents.
  • "NOVEL COMPOUNDS AND PHARMACEUTICAL COMPOSITIONS THEREOF FOR THE TREATMENT OF KIDNEY DISEASES." EP 39588. European Patent Office.

Sources

Physicochemical Profiling and Synthetic Utility of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that dictate the entire trajectory of a drug discovery program. Among these, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS: 2249974-42-1) stands out as a highly versatile, privileged building block[1][2]. This molecule is engineered for orthogonal functionalization, making it an ideal starting point for the rapid generation of structure-activity relationship (SAR) libraries.

The 1H-pyrazolo[3,4-b]pyridine core is a proven hinge-binding motif in the design of kinase inhibitors, effectively targeting critical oncogenic pathways such as FGFR, TRK, and CDK[3]. By leveraging the differential reactivity of the C5-bromo and C6-carboxylic acid handles, researchers can systematically build complex, drug-like molecules with high precision. This guide provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols to maximize the utility of this scaffold.

Structural and Physicochemical Profiling

Understanding the innate physicochemical properties of a starting material is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the pyridine nitrogen, combined with the C6-carboxylic acid, significantly lowers the pKa of the pyrazole N-H, while simultaneously activating the C5-bromo position for oxidative addition.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Impact on Drug Design
CAS Number 2249974-42-1Unique registry identifier for procurement and tracking[4].
Molecular Formula C₇H₄BrN₃O₂Defines the heavy atom count; optimal for fragment-based drug discovery (FBDD).
Molecular Weight 242.03 g/mol Low MW allows a significant mass budget for subsequent functionalization at C5 and C6 without exceeding Lipinski's limits.
Topological Polar Surface Area ~78.8 ŲExcellent cell permeability profile; falls well within the ideal range (< 140 Ų) for oral bioavailability.
Hydrogen Bond Donors (HBD) 2 (N-H, O-H)The N-H is critical for kinase hinge binding; the O-H is typically consumed during amide coupling to attach solvent-exposed groups.
Hydrogen Bond Acceptors 4Facilitates solubility and secondary dipole interactions within the target protein's binding pocket.

Mechanistic Rationale in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is widely recognized in medicinal chemistry for its ability to mimic the adenine ring of ATP. When designing kinase inhibitors, the orientation of the scaffold within the ATP-binding pocket is paramount. The N1-H acts as a potent hydrogen bond donor, while the adjacent N2 (or the pyridine N7, depending on the tautomeric state and binding mode) acts as a hydrogen bond acceptor. This dual capability allows the scaffold to form robust bidentate interactions with the peptide backbone of the kinase hinge region.

KinaseBinding N1 N1-H (H-Bond Donor) HingeBB Kinase Hinge Backbone C=O N1->HingeBB Hydrogen Bond N2 N2 / Pyridine N (H-Bond Acceptor) HingeNH Kinase Hinge Backbone N-H HingeNH->N2 Hydrogen Bond

Logical mapping of 1H-pyrazolo[3,4-b]pyridine hinge-binding interactions in kinase active sites.

Orthogonal Functionalization Strategy

To build a diverse library from 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, the sequence of reactions is critical. Attempting a palladium-catalyzed cross-coupling on the free carboxylic acid can lead to catalyst poisoning or unwanted decarboxylation. Therefore, the optimal workflow involves Step 1: Amide Bond Formation at C6 , followed by Step 2: Suzuki-Miyaura Coupling at C5 [5][6].

Workflow SM 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid Step1 Step 1: C6 Amide Coupling (HATU, DIPEA) SM->Step1 Val1 LC-MS:[M+H]+ Shift, Br Isotope Retained Step1->Val1 Step2 Step 2: C5 Suzuki Coupling (Pd(dppf)Cl2, Base) Val2 LC-MS: Br Isotope Loss, Product Mass Step2->Val2 Val1->Step2

Step-by-step orthogonal functionalization workflow with integrated self-validation checkpoints.

Self-Validating Experimental Protocols

Trust in synthetic chemistry comes from rigorous, self-validating checkpoints. The protocols below are designed not just to yield products, but to provide immediate analytical feedback confirming the mechanistic success of each step.

Protocol A: C6 Amide Coupling

Objective: Attach a solubilizing amine group at the C6 position while preserving the C5-bromo handle.

  • Activation: Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 15 minutes. Causality: HATU is chosen over EDC/HOBt because the electron-withdrawing core renders the carboxylic acid less nucleophilic; HATU rapidly forms a highly reactive HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. The mass spectrum must show the expected [M+H]⁺ shift corresponding to the amine addition. Crucially, the spectrum must retain a distinct 1:1 isotopic doublet separated by 2 Da (⁷⁹Br and ⁸¹Br). If this doublet is absent, unintended debromination has occurred, indicating contaminated reagents or excessive heat.

  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: C5 Suzuki-Miyaura Coupling

Objective: Replace the bromo group with an aryl or heteroaryl pharmacophore.

  • Preparation: Combine the C6-amide intermediate from Protocol A (1.0 eq), the desired boronic acid or pinacol ester (1.5 eq), and K₂CO₃ (3.0 eq) in a biphasic solvent system of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Degassing: Bubble N₂ gas through the mixture for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and heat to 90 °C for 4 hours. Causality: The bidentate dppf ligand provides a large bite angle, which forces the palladium center into a geometry that accelerates the reductive elimination step—vital for electron-deficient pyridine systems.

  • Self-Validation Checkpoint (LC-MS): Post-reaction LC-MS must reveal the complete disappearance of the brominated isotopic doublet . The emergence of a single, sharp [M+H]⁺ peak confirms successful transmetalation and reductive elimination. The loss of the M/M+2 pattern is the definitive analytical marker of success.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between EtOAc and water, dry the organic layer, and purify via flash chromatography.

Reaction Optimization Parameters

To ensure reproducibility across different laboratories, Table 2 summarizes the critical parameters and the chemical logic dictating their selection.

Table 2: Optimization Matrix for Scaffold Functionalization
ParameterC6 Amide CouplingC5 Suzuki-Miyaura CouplingMechanistic Rationale
Catalyst / Reagent HATU (1.5 eq)Pd(dppf)Cl₂ (0.05 eq)HATU rapidly activates the electron-deficient acid. Pd(dppf)Cl₂ provides the necessary steric bulk for oxidative addition to the deactivated C-Br bond.
Base DIPEA (3.0 eq)K₂CO₃ (3.0 eq)DIPEA acts as a non-nucleophilic proton scavenger. K₂CO₃ is a mild inorganic base that facilitates transmetalation without hydrolyzing the newly formed C6 amide.
Solvent System Anhydrous DMF1,4-Dioxane / H₂O (4:1)DMF ensures full solubility of the polar starting material. The biphasic Dioxane/H₂O system dissolves both the organic intermediates and the inorganic base.
Temperature 25 °C (Room Temp)90 °CAmide coupling is highly exothermic and rapid at RT. Suzuki coupling requires thermal energy to overcome the activation barrier of the C-Br oxidative addition.

References

  • ChemSrc CAS Database. "CAS No. 2249974-42-1." ChemSrc. URL: [Link]

  • Wenglowsky S. "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008-present)." Expert Opinion on Therapeutic Patents, 2013. URL: [Link]

  • Zhao et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 2016. URL: [Link]

Sources

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a highly functionalized, densely substituted heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors[1]. Functionalization at the C5 position via Suzuki-Miyaura cross-coupling provides rapid access to diverse chemical space. However, direct cross-coupling of this substrate presents severe chemoselectivity and catalytic challenges due to the presence of two unprotected, highly acidic functional groups: the 1H-pyrazole nitrogen and the 6-carboxylic acid.

This application note details a self-validating, robust methodology for the direct, protecting-group-free arylation of this substrate, grounded in mechanistic causality and optimized catalytic design.

Mechanistic Rationale & Substrate Challenges

Performing transition-metal catalysis on unprotected, highly polar heterocycles requires precise control over the reaction microenvironment.

  • The Pyrazole Challenge (Catalyst Poisoning): The primary failure mode in cross-coupling unprotected nitrogen-rich heterocycles is the formation of a stable, off-cycle palladium-azolyl complex[2]. When standard ligands (e.g., PPh 3​ ) are used, the deprotonated pyrazole strongly coordinates to the Pd(II) oxidative addition intermediate. This effectively poisons the catalyst, stalling the reaction and leading to protodeboronation of the boronic acid partner[2].

  • The Carboxylic Acid Challenge (Base Sink & Solubility): The 6-carboxylic acid group acts as a base sink and alters the phase distribution of the substrate. A standard Suzuki coupling requires ~2 equivalents of base. For this bifunctional substrate, a massive excess (4.0 equivalents) of a robust aqueous base is required: one equivalent to deprotonate the carboxylic acid, one for the pyrazole NH, and two to facilitate the formation of the active boronate species necessary for transmetalation.

  • Ligand Causality: To overcome catalyst poisoning, bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos must be employed. The extreme steric bulk of the XPhos ligand destabilizes the off-cycle Pd-N coordination, forcing the catalyst back into the productive transmetalation pathway[2].

Reaction Optimization Data

The following table summarizes the quantitative optimization of the catalytic system, demonstrating the necessity of specialized ligands and base stoichiometry.

Table 1: Catalyst and Base Optimization for Direct C5-Arylation

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Conversion (%)Primary Observation
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (3.0)1,4-Dioxane / H 2​ O90< 15%Catalyst poisoning; black Pd(0) precipitation.
Pd(dppf)Cl 2​ K 2​ CO 3​ (3.0)1,4-Dioxane / H 2​ O9042%Sluggish transmetalation; high protodeboronation.
XPhos Pd G3 K 3​ PO 4​ (4.0) 1,4-Dioxane / H 2​ O 100 > 92% Rapid conversion; clean impurity profile.
SPhos Pd G3K 3​ PO 4​ (4.0)THF / H 2​ O8078%Good conversion, but lower solubility in THF.

Catalytic Pathway Visualization

SuzukiCycle Pd0 Pd(0) + XPhos Active Catalyst OxAdd Oxidative Addition Pd(II)-Aryl Complex Pd0->OxAdd 5-Br-Pyrazolo-Pyridine OffCycle Off-Cycle Resting State (Pd-Pyrazolyl Poisoning) OxAdd->OffCycle Unprotected NH (Small Ligands) TransMet Transmetalation Boronate + Base OxAdd->TransMet K3PO4 / H2O OffCycle->OxAdd Steric Bulk (XPhos) RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Ar-B(OH)2 RedElim->Pd0 Product Release

Fig 1: Suzuki-Miyaura cycle showing the off-cycle Pd-pyrazolyl state and mitigation by bulky ligands

Self-Validating Experimental Protocol

This protocol is designed for the direct coupling of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (1.0 mmol scale) with standard aryl/heteroaryl boronic acids.

Step 1: Reagent Setup & Phase Preparation
  • To an oven-dried 20 mL microwave vial or Schlenk tube, add 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (242 mg, 1.0 mmol) and the desired Aryl Boronic Acid (1.5 mmol, 1.5 equiv).

  • Add K 3​ PO 4​ (849 mg, 4.0 mmol, 4.0 equiv) and XPhos Pd G3 precatalyst (42 mg, 0.05 mmol, 5 mol%).

  • Add 1,4-Dioxane (8.0 mL) and HPLC-grade H 2​ O (2.0 mL) to create a 4:1 biphasic solvent system.

  • Causality: The high water content is mandatory to dissolve the highly polar dipotassium salt of the substrate and facilitate the base-mediated activation of the boronic acid.

  • Validation Checkpoint 1: Prior to heating, the mixture should appear as a heterogeneous, pale-yellow suspension.

Step 2: Strict Deoxygenation
  • Seal the vial with a PTFE-lined septum.

  • Sparge the mixture with ultra-pure Nitrogen or Argon for exactly 10 minutes, or perform 3 cycles of Freeze-Pump-Thaw.

  • Causality: XPhos and Pd(0) are highly susceptible to oxidation. Residual oxygen will cause rapid homocoupling of the boronic acid (yielding biaryl byproducts) and irreversible catalyst degradation.

Step 3: Reaction Execution
  • Heat the reaction mixture in an oil bath or heating block at 100 °C for 12 hours.

  • Causality: Elevated temperatures are required to overcome the high activation energy of transmetalation for electron-rich, sterically hindered ortho-substituted bromo-pyridines.

  • Validation Checkpoint 2: After 1-2 hours, the mixture should transition from a pale suspension to a dark, homogeneous amber/brown solution.

  • Validation Checkpoint 3 (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and analyze. The starting material peak (m/z 242/244, [M+H] + ) must be <5% relative to the product mass. If protodeboronation has occurred, unreacted starting material will remain; add an additional 0.5 equiv of boronic acid and heat for 4 more hours.

Step 4: Isoelectric Workup & Isolation (Critical Step)

Because the product contains both a basic pyrazole/pyridine core and an acidic carboxylic acid, standard organic extraction will fail. The product must be isolated via isoelectric precipitation.

  • Cool the reaction to room temperature. Dilute the mixture with 10 mL of H 2​ O and 10 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and vigorously shake. Separate the layers.

  • Causality: The desired product is currently a highly water-soluble dipotassium salt residing entirely in the aqueous layer. The EtOAc layer extracts the cleaved XPhos ligand, unreacted boronic acid, and homocoupled biaryl impurities.

  • Discard the organic layer. Wash the aqueous layer once more with 10 mL of EtOAc to ensure complete removal of lipophilic impurities.

  • Transfer the aqueous layer to a beaker equipped with a magnetic stirrer. Place in an ice bath (0 °C).

  • Dropwise, add 1M HCl until the pH of the solution reaches 3.5 to 4.0 (monitor continuously with a calibrated pH meter).

  • Causality: pH 3.5-4.0 represents the isoelectric point of the molecule. At this pH, the carboxylic acid is protonated (neutral), and the pyrazole remains unprotonated (neutral). The overall neutral zwitterion/molecule crashes out of the aqueous solution.

  • Validation Checkpoint 4: A thick, off-white to pale-yellow precipitate will form rapidly as the pH crosses 4.5. Warning: If the pH drops below 2.0, the pyridine nitrogen will protonate, forming a soluble HCl salt, and the precipitate will redissolve.

  • Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 x 5 mL), and dry under high vacuum at 50 °C for 12 hours to afford the pure coupled product.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society URL:[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines RSC Advances URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one RSC Advances (via PMC) URL:[Link]

Sources

Application Note: Regioselective Functionalization of the Pyrazole Ring in 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for purines in the development of kinase and phosphodiesterase inhibitors [1]. Functionalizing 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid presents a complex synthetic challenge due to the presence of four distinct reactive zones: the pyrazole nitrogens (N1/N2), the pyrazole carbon (C3), the aryl bromide (C5), and the carboxylic acid (C6).

This application note outlines a field-proven, vectorial functionalization strategy [2]. By exploiting the thermodynamic stability of pyrazole tautomers and the differential oxidative addition rates of carbon-halogen bonds, researchers can achieve highly regioselective functionalization of the pyrazole ring while preserving the C5 and C6 vectors for late-stage diversification.

Mechanistic Insights & Causality (E-E-A-T)

To prevent off-target reactions and low yields, experimental design must be grounded in the intrinsic electronic properties of the scaffold.

Tautomerism and N-Alkylation Selectivity

In solution, the unsubstituted pyrazole ring exists in an equilibrium between the 1H- and 2H-tautomers. Quantum mechanical calculations (AM1/DFT) demonstrate that the 1H-tautomer is thermodynamically more stable by approximately 9 kcal/mol due to the preservation of the aromatic π-system across the fused bicyclic core [1].

When deprotonated by a base, a delocalized pyrazolide anion is formed. The regioselectivity of subsequent alkylation depends entirely on the reaction conditions:

  • Thermodynamic Control (Base-mediated): Using a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures drives the reaction toward the more stable N1-alkylated product.

  • Kinetic Control (Mitsunobu): Utilizing Mitsunobu conditions (ROH, DIAD, PPh₃) bypasses the free anion intermediate, often resulting in higher proportions of the N2-alkylated isomer due to kinetic trapping.

Orthogonal C3-Functionalization

The C3 position of the pyrazole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. By treating the N1-alkylated core with N-Iodosuccinimide (NIS), a C3-Iodine bond is selectively formed [3]. Causality for Orthogonality: The resulting intermediate possesses both a C3-Iodine and a C5-Bromine. Because the C–I bond dissociation energy (~65 kcal/mol) is significantly lower than the C–Br bond (~81 kcal/mol), Palladium(0) catalysts will undergo oxidative addition at the C3-I bond exponentially faster. This allows for a Suzuki-Miyaura cross-coupling at C3 at low temperatures (25–50 °C) , leaving the C5-Br completely intact for a subsequent, high-temperature Buchwald-Hartwig amination or second Suzuki coupling[2].

Carboxylic Acid Masking

Attempting N-alkylation directly on the starting material will result in competitive O-alkylation of the C6-carboxylic acid. Therefore, a transient protection step (e.g., Fischer esterification) is strictly required before pyrazole functionalization.

Mandatory Visualizations

VectorialWorkflow SM 5-Bromo-1H-pyrazolo [3,4-b]pyridine-6-carboxylic acid Ester C6-Esterification (Protection) SM->Ester MeOH, H+ N1_Alk N1-Alkylation (Base-mediated) Ester->N1_Alk R-X, K2CO3 C3_Iod C3-Iodination (NIS, DMF) N1_Alk->C3_Iod NIS, 60°C C3_Suz C3-Suzuki Coupling (Pd-cat, Boronic Acid) C3_Iod->C3_Suz Orthogonal (I > Br) C5_BWH C5-Buchwald-Hartwig (Pd-cat, Amine) C3_Suz->C5_BWH High Temp Activation

Fig 1. Orthogonal vectorial functionalization workflow of the pyrazolo[3,4-b]pyridine scaffold.

Tautomerism T1H 1H-Tautomer (Thermodynamically Stable) T2H 2H-Tautomer (Less Stable) T1H->T2H Tautomerization (ΔG ~9 kcal/mol) Anion Pyrazolide Anion (Delocalized Intermediate) T1H->Anion Base (-H+) T2H->Anion Base (-H+) N1_Prod N1-Alkyl Product (Major, Thermodynamic) Anion->N1_Prod Electrophile (R-X) Thermodynamic Control N2_Prod N2-Alkyl Product (Minor, Kinetic) Anion->N2_Prod Mitsunobu Kinetic Control

Fig 2. Tautomeric equilibrium and kinetic vs. thermodynamic control in N-alkylation.

Quantitative Data & Reactivity Profiling

Table 1: Regioselectivity of Pyrazole N-Alkylation

Reaction Conditions Major Product Typical N1:N2 Ratio Mechanistic Control
K₂CO₃, DMF, 80 °C N1-Alkyl > 9:1 Thermodynamic
NaH, THF, 0 °C to RT N1-Alkyl 3:1 to 5:1 Mixed

| ROH, DIAD, PPh₃, THF, RT | N2-Alkyl | 1:4 | Kinetic (Mitsunobu) |

Table 2: Halogen Reactivity Hierarchy in Pd-Catalyzed Cross-Coupling

Position / Halogen Bond Dissociation Energy Oxidative Addition Rate Recommended Coupling Temp
C3 – Iodine ~65 kcal/mol Very Fast 25–50 °C (Orthogonal target)

| C5 – Bromine | ~81 kcal/mol | Moderate | 80–110 °C (Late-stage target) |

Validated Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure reaction fidelity before proceeding to the next step.

Protocol A: C6-Carboxylic Acid Protection (Esterification)
  • Reaction: Suspend 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M). Slowly add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Execution: Reflux the mixture at 70 °C for 12 hours.

  • IPC (Self-Validation): Analyze via LC-MS. The reaction is complete when the starting material peak vanishes and a new peak corresponding to the methyl ester ([M+H]⁺ shift from 242 to 256 m/z) dominates.

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ (pH ~7.5) to prevent acid-catalyzed hydrolysis during extraction. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective N1-Alkylation
  • Reaction: Dissolve the C6-protected intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add anhydrous K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to generate the pyrazolide anion.

  • Execution: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.1 eq) dropwise. Heat the mixture to 80 °C for 4 hours.

  • IPC (Self-Validation): Monitor by TLC (Hexanes:EtOAc, UV 254 nm). The N1-isomer typically runs slightly higher (less polar) than the N2-isomer.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water. Validation: Confirm N1 regioselectivity via 2D NOESY NMR (Look for NOE cross-peaks between the N-alkyl protons and the C3-proton).

Protocol C: Electrophilic C3-Iodination
  • Reaction: Dissolve the N1-alkylated intermediate (1.0 eq) in DMF (0.1 M). Add N-Iodosuccinimide (NIS, 1.1 eq) in a single portion [3].

  • Execution: Protect the flask from light (aluminum foil) and heat to 60 °C for 12 hours.

  • Workup & Causality: Pour the mixture into a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Crucial Step: Thiosulfate reduces unreacted NIS and residual I₂ byproducts into highly water-soluble iodide ions. Failing to do this will poison the Palladium catalyst in the subsequent cross-coupling step. Extract with EtOAc, wash with brine, dry, and concentrate.

Protocol D: Orthogonal C3 Suzuki-Miyaura Coupling
  • Reaction: In an oven-dried Schlenk tube, combine the C3-Iodo/C5-Bromo intermediate (1.0 eq), an Arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (2.0 eq).

  • Execution: Purge the vessel with Argon (3x). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Stir at 50 °C for 6 hours.

  • Causality: The strict temperature limit (50 °C) and slight excess of boronic acid (1.05 eq) ensure that oxidative addition occurs exclusively at the C3-I bond. Exceeding 70 °C or using excess boronic acid will trigger competitive coupling at the C5-Br position [2].

  • Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, concentrate, and purify via silica gel chromatography. The C5-Br is now ready for late-stage Buchwald-Hartwig amination.

References

  • Donaire-Arias A, Montagut AM, Puig de la Bellacasa R, Estrada-Tejedor R, Teixidó J, Borrell JI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022; 27(7):2237. URL:[Link]

  • Bedwell EV, Emery FdS, Clososki GC, Steel PG. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. 2023; 13: 34478-34483. URL:[Link]

  • Wang T, et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. 2020; 188: 111979. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with highly functionalized, nitrogen-rich heterocycles presents unique catalytic challenges. 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a notoriously difficult substrate for palladium-catalyzed cross-coupling due to its multiple coordinating sites.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve high-yielding Suzuki-Miyaura couplings with this specific scaffold.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why is my Suzuki-Miyaura coupling yielding <5% product, with the majority of the starting material remaining unreacted? A: This is a classic case of catalyst poisoning driven by two distinct structural features of your substrate[1]:

  • The 1H-Pyrazole Nitrogen: Unprotected azoles readily coordinate to palladium, forming stable, insoluble polymeric species (e.g., [Ln​Pd−azolate]x​ ). This effectively sequesters your active Pd(0) catalyst, halting the catalytic cycle.

  • The Ortho-Carboxylate Trap: Following the oxidative addition of Pd(0) into the C5-Br bond, the adjacent C6-carboxylate can coordinate to the Pd(II) center. This forms a highly stable 5-membered palladacycle. This thermodynamic sink severely retards the transmetalation step with the boronic acid[2].

Causality-Driven Solution: You must disrupt these coordination pathways. The most robust approach is to esterify the C6-carboxylic acid prior to coupling[3]. To address the pyrazole NH, you must employ a bulky, electron-rich Buchwald ligand like XPhos, which sterically prevents the formation of bridging Pd-azolate dimers[1].

Q: I am observing significant decarboxylation of my starting material during the reaction. How can I prevent this? A: Pyridine-2-carboxylic acids (and by extension, the C6-carboxylic acid in your pyrazolo[3,4-b]pyridine system) are highly prone to protodecarboxylation under basic conditions at elevated temperatures. Strong bases (e.g., Na2​CO3​ or Cs2​CO3​ ) deprotonate the acid, and the resulting carboxylate facilitates the loss of CO2​ , especially when heated above 80 °C. Causality-Driven Solution: Switch to a milder base such as K3​PO4​ and lower the reaction temperature to 60–70 °C. Alternatively, temporarily masking the carboxylic acid as an ester completely eliminates the risk of decarboxylation during the cross-coupling step[3].

Q: Can I perform the coupling without any protecting groups to save synthetic steps? A: Yes, but it requires a highly optimized catalytic system. You must use a ligand with a massive steric profile (like XPhos) to prevent N-coordination, and a biphasic solvent system (e.g., 1,4-Dioxane/ H2​O ) to maintain the solubility of the carboxylate salt. However, yields are typically lower (35-40%) compared to the protection-based route (>85%)[1]. For scalable drug development workflows, we strongly recommend the "Protect-Couple-Deprotect" sequence.

Part 2: Mechanistic & Workflow Visualizations

Troubleshooting Start Low Yield in Cross-Coupling? CheckSM Analyze Reaction Mixture (LC-MS) Start->CheckSM Unreacted Unreacted SM (Catalyst Poisoning) CheckSM->Unreacted Dehalogenation Dehalogenated Byproduct CheckSM->Dehalogenation Decarboxylation Decarboxylated Byproduct CheckSM->Decarboxylation Sol1 Use XPhos/SPhos or Protect NH Unreacted->Sol1 Sol2 Increase Boronic Acid or Change Base Dehalogenation->Sol2 Sol3 Lower Temp or Esterify COOH Decarboxylation->Sol3

Figure 1: Diagnostic logic tree for troubleshooting cross-coupling failures.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C5-Br) Pd0->OxAdd Palladacycle Dead-End Palladacycle (C6-COO- trap) OxAdd->Palladacycle Unprotected COOH Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Esterified COOH RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 2: Mechanistic divergence showing the ortho-carboxylate palladacycle trap.

Part 3: Quantitative Data Analysis

To demonstrate the causality of the troubleshooting steps, the following table summarizes the impact of various reaction parameters on the cross-coupling yield of 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid derivatives[3],[1].

StrategyCatalyst / LigandBaseSolventYield (%)Primary Issue Observed
Direct Coupling (Unprotected) Pd(PPh3​)4​ Na2​CO3​ DMF/ H2​O < 5%Severe catalyst poisoning; Unreacted SM
Direct Coupling (Unprotected) Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O 35-40%Sluggish transmetalation; Decarboxylation
Esterification Only Pd(dppf)Cl2​ K2​CO3​ Toluene/ H2​O 60-65%N-coordination limits turnover
Esterification + NH Protection Pd(PPh3​)4​ Na2​CO3​ Dioxane/ H2​O 85-90%None (Highly efficient but adds 2 steps)
Esterification (No NH Prot.) Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O 88-92% Optimal balance of yield and step economy

Part 4: Validated Experimental Protocol

This self-validating methodology utilizes the Esterification + XPhos Strategy , which provides the highest yield while avoiding the need for an additional pyrazole NH protecting group[3],[1].

Phase 1: Esterification (Masking the C6-Carboxylate)

Purpose: Prevents the formation of the unreactive C5-C6 palladacycle trap.

  • Suspend 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (1.0 eq) in absolute ethanol (0.2 M).

  • Add concentrated H2​SO4​ (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. You must observe a mass shift of +28 Da (conversion from acid to ethyl ester). Do not proceed until conversion is >95%.

  • Concentrate the solvent in vacuo, neutralize carefully with saturated aqueous NaHCO3​ , and extract with EtOAc (3x). Dry over anhydrous Na2​SO4​ and evaporate to yield the intermediate ester.

Phase 2: Suzuki-Miyaura Coupling (Overcoming NH-Poisoning)

Purpose: Sterically demanding XPhos prevents the unprotected pyrazole NH from bridging and poisoning the palladium centers.

  • In an oven-dried Schlenk flask, combine the ethyl ester intermediate (1.0 eq), your desired arylboronic acid (1.5 eq), Pd2​(dba)3​ (5 mol%), XPhos (10 mol%), and anhydrous K3​PO4​ (2.0 eq).

  • Evacuate and backfill the flask with Argon (Repeat 3x to ensure strict oxygen exclusion).

  • Add rigorously degassed 1,4-Dioxane/ H2​O (4:1 v/v, 0.1 M).

  • Heat the reaction mixture to 90 °C for 8-12 hours.

  • Validation Checkpoint: Analyze via LC-MS. The distinct M / M+2 isotopic pattern of the brominated starting material must disappear, replaced by the exact mass of the coupled product.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via silica gel flash chromatography.

Phase 3: Hydrolysis (Restoring the Carboxylic Acid)

Purpose: Mild deprotection to yield the final target.

  • Dissolve the purified coupled ester in THF/ H2​O (1:1 v/v, 0.1 M).

  • Add LiOH⋅H2​O (3.0 eq) and stir at room temperature for 4 hours.

  • Validation Checkpoint: LC-MS should confirm a mass shift of -28 Da.

  • Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The functionalized 5-aryl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid will precipitate out of solution.

  • Filter the precipitate, wash with cold water, and dry under high vacuum.

References

  • Source: Pharmaceuticals (MDPI)
  • Source: PMC / NIH (The Journal of Organic Chemistry)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Overcoming solubility issues with 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid in synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, focusing on the primary challenge encountered during its use in synthesis: poor solubility. As a heterocyclic carboxylic acid, this molecule's structure presents unique solubility characteristics that can complicate reaction setup, execution, and product purification.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific experimental needs.

Understanding the Core Challenge: Physicochemical Properties

The solubility issues with 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid stem from its molecular structure. The presence of both a basic pyrazolopyridine ring system and an acidic carboxylic acid group gives the molecule zwitterionic character. This leads to strong intermolecular interactions (hydrogen bonding and ionic forces) within the crystal lattice, resulting in a high melting point and low solubility in many standard organic solvents.

PropertyValue
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Appearance Typically a solid
General Solubility Profile Poor in nonpolar solvents; slight to moderate in polar aprotic solvents; soluble in aqueous base.
Frequently Asked Questions (FAQs)

Q1: My starting material, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, will not dissolve in common solvents like THF, DCM, or Ethyl Acetate. What should I do?

This is the most common issue. The zwitterionic nature and high crystal lattice energy of the compound make it resistant to dissolution in solvents of low to moderate polarity.

Root Cause: The molecule is capable of forming strong intermolecular hydrogen bonds and has both an acidic proton (carboxylic acid) and basic nitrogen atoms (pyridine and pyrazole rings). This is analogous to the poor solubility of amino acids at their isoelectric point.

Solutions:

  • Switch to Polar Aprotic Solvents: Your first step should be to try highly polar aprotic solvents. N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent starting points. These solvents are effective at solvating both the acidic and basic moieties of the molecule.

  • Apply Heat: For many reactions, heating the mixture can significantly improve solubility. However, always run a small-scale stability test to ensure the compound does not decompose at the desired reaction temperature.

  • Use a Co-Solvent System: If your reaction requires a less polar solvent like THF, consider using a small amount of DMSO or DMF (e.g., 5-10% v/v) as a co-solvent to aid in initial dissolution.

Q2: I am attempting an amide coupling reaction, and my mixture turns into a thick, un-stirrable slurry. How can I prevent this and ensure the reaction proceeds?

This is a classic problem when working with poorly soluble carboxylic acids in amide bond formation. The issue is often exacerbated by the formation of insoluble salt intermediates.

Root Cause: The carboxylic acid starting material has low solubility, and the amine salt formed upon adding the amine coupling partner may also be insoluble. Standard coupling reagents may not function efficiently in a heterogeneous mixture.

Solutions:

  • In Situ Salt Formation: Before adding the coupling agent and the amine, treat the suspension of your carboxylic acid with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). This deprotonates the carboxylic acid to form a more soluble carboxylate salt. Allow this mixture to stir until it becomes homogeneous (or significantly less heterogeneous) before proceeding with the addition of the coupling agent (e.g., HATU, HOBt/EDC) and the amine. This is often the most effective strategy.[1]

  • Aqueous or Biphasic Conditions: Certain coupling reagents are designed to work in the presence of water.[2] For example, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can be effective in aqueous or partially aqueous systems, where the carboxylate salt of your starting material may be more soluble.[3]

  • Derivatization to an Acid Chloride: A more traditional but highly effective approach is to convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is typically much more soluble in common organic solvents like DCM or THF and will readily react with the amine, often without the need for a coupling agent.

Q3: What is the best approach for purifying the final product if it also has poor solubility?

Purification can be as challenging as the reaction itself. Standard column chromatography may be difficult if you cannot find a suitable solvent system to dissolve the crude product.

Solutions:

  • Recrystallization from a Polar Solvent: The most common method for purifying such compounds is recrystallization.[4]

    • Single Solvent: Try dissolving the crude material in a minimal amount of a hot polar solvent like DMF, DMSO, ethanol, or methanol, and then allowing it to cool slowly.[5]

    • Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (like DMSO or DMF) and then slowly add a poor solvent (an "anti-solvent") like water, ether, or heptane until the solution becomes turbid.[4] Heating to redissolve, followed by slow cooling, can yield high-purity crystals.

  • Acid/Base Precipitation: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the soluble sodium carboxylate salt. Filter the solution to remove any base-insoluble impurities. Then, slowly acidify the filtrate with an acid (e.g., 1M HCl) to precipitate the pure carboxylic acid. Collect the solid by filtration and wash with water to remove salts.

  • Reverse-Phase Chromatography: If all else fails, reverse-phase column chromatography (e.g., using a C18 stationary phase) can be effective.[4] The crude product can be dissolved in a small amount of DMSO or DMF and loaded onto the column. Elution is typically performed with a gradient of water/acetonitrile or water/methanol, often with a small amount of an additive like formic acid or TFA to improve peak shape.[4]

Troubleshooting Guide: A Deeper Dive

This section provides structured workflows for overcoming solubility issues in common synthetic transformations.

Scenario 1: Amide Bond Formation

The formation of an amide bond is one of the most frequent reactions performed with a carboxylic acid.[1][6] The workflow below provides a decision-making process for handling the poor solubility of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid.

G start Start: Amide Coupling Reaction solvent Select Solvent (DMF or NMP) start->solvent suspend Suspend Carboxylic Acid in Solvent solvent->suspend check_sol Is the suspension stirrable? suspend->check_sol add_base Add 1.1 eq. of DIPEA or TEA check_sol->add_base Yes failure Troubleshooting: - Increase temperature (check stability) - Convert to Acid Chloride - Use aqueous EDC protocol check_sol->failure No, thick paste stir_salt Stir until homogeneous (or improved solubility) add_base->stir_salt check_homo Solution is homogeneous? stir_salt->check_homo add_reagents Add Coupling Agent (e.g., HATU) Then add Amine (1.0 eq.) check_homo->add_reagents Yes check_homo->failure No, still a slurry monitor Monitor reaction by TLC/LCMS add_reagents->monitor success Reaction Complete. Proceed to Workup. monitor->success

Caption: Decision workflow for amide coupling with a poorly soluble acid.

Scenario 2: Esterification

Esterification presents similar challenges. While Fischer esterification (refluxing in alcohol with a strong acid catalyst) is common, the solubility of the starting material in the alcohol can be a limiting factor.[7]

Problem: The carboxylic acid is insoluble in the desired alcohol (e.g., methanol, ethanol) even with heating.

Solutions:

  • POCl₃-Mediated Esterification: A mild and effective method involves using phosphorus oxychloride (POCl₃) as a catalyst in the alcohol at room temperature. This protocol is often tolerant of various functional groups and can proceed in a slurry if necessary.[8]

  • Mitsunobu Reaction: For more delicate substrates or when inversion of stereochemistry at the alcohol is desired, a Mitsunobu reaction (using PPh₃ and an azodicarboxylate like DEAD or DIAD) can be employed.[9] This reaction is typically run in solvents like THF, so a co-solvent (DMSO) might be necessary to dissolve the carboxylic acid.

  • Alkylation of the Carboxylate Salt: First, form the carboxylate salt using a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. Then, add an alkylating agent (e.g., methyl iodide, ethyl bromide). This two-step, one-pot procedure avoids the solubility issues of the free acid.

Detailed Experimental Protocol
Protocol 1: Robust Amide Coupling via In Situ Carboxylate Salt Formation

This protocol is a reliable starting point for coupling 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid with a primary or secondary amine.

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (1.0 eq.)

  • Amine (1.0-1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous DMF

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid.

  • Dissolution: Add anhydrous DMF to create a suspension with a concentration of approximately 0.1 M.

  • Salt Formation: Add DIPEA (2.2 equivalents) to the suspension. Stir the mixture at room temperature. The solid should gradually dissolve to give a clear or nearly clear solution. This may take anywhere from 15 minutes to an hour. This is the critical step for overcoming solubility.

  • Activation: Once the salt has formed, add HATU (1.1 equivalents) in one portion. Stir the mixture for 5-10 minutes at room temperature. This activates the carboxylate.

  • Coupling: Add the amine (1.0-1.1 equivalents) to the reaction mixture.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Once the reaction is complete, pour the reaction mixture into water. The product may precipitate. If it does, collect it by filtration. If it does not, extract the aqueous phase with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or chromatography as described in the FAQ section.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Suspend Acid in anhy. DMF B 2. Add DIPEA (2.2 eq) A->B C 3. Stir until dissolved B->C D 4. Add HATU (1.1 eq) C->D E 5. Add Amine (1.0 eq) D->E F 6. Monitor by LCMS E->F G 7. Aqueous Workup F->G H 8. Purify Crude Product G->H

Caption: Step-by-step workflow for the in situ salt formation amide coupling protocol.

References
  • Gholap, A. R. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370. Retrieved from [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2243. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021034904A1 - Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles.
  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. University of Alicante Institutional Repository. Retrieved from [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 177-186. Retrieved from [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. Retrieved from [Link]

  • Marinković, A. D., et al. (2005). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents: Part II. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Cibulka, R., et al. (2020). Azodicarboxylate-free esterification with triphenylphosphine mediated by flavin and visible light: method development and stereoselectivity control. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Scitalks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • iChemical. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, CAS No. 875781-17-2. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • El-Damasy, A. K., et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • ResearchGate. (2016). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

Sources

Purification techniques for 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid . This molecule is a critical intermediate in the synthesis of advanced therapeutics, particularly[1].

Due to its amphoteric nature (containing both basic pyrazole/pyridine nitrogens and an acidic carboxylic acid), rigid planar structure, and halogenated core, standard purification methods often fail. This guide provides field-proven, self-validating workflows to ensure high-purity isolation.

Purification Workflow & Decision Matrix

Before selecting a purification method, assess the crude purity via LC-MS. Use the decision matrix below to determine the most efficient path to >95% purity.

PurificationWorkflow Crude Crude Reaction Mixture (5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid) Assess Assess Purity (LC-MS) Crude->Assess Isoelectric Isoelectric Precipitation (pH 3.5 - 4.0) Assess->Isoelectric Purity > 70% RPHPLC Preparative RP-HPLC (0.1% TFA in MeCN/H2O) Assess->RPHPLC Purity < 70% CheckPurity Purity > 95%? Isoelectric->CheckPurity RPHPLC->CheckPurity CheckPurity->RPHPLC No Recryst Recrystallization (DMF / Water) CheckPurity->Recryst Yes Pure Pure Target Compound Recryst->Pure

Workflow for the purification of 5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid.

Troubleshooting FAQs

Q: Why does my product "oil out" instead of precipitating during acid-base extraction? Causality: Oiling out (liquid-liquid phase separation) occurs when the neutralization rate is too fast or the solute concentration is too high. The amphoteric nature of the pyrazolopyridine core means it forms a zwitterion near its isoelectric point (pH ~3.5–4.0). Rapid pH changes cause massive supersaturation of this neutral species, leading to amorphous aggregation that traps impurities and solvent, rather than forming an ordered crystal lattice. Solution: Heat the mixture to 45°C, add 10–20% v/v of a water-miscible anti-solvent (e.g., ethanol or THF), and adjust the pH dropwise. The elevated temperature and anti-solvent lower the supersaturation threshold, promoting crystalline nucleation.

Q: How do I separate the 5-bromo target from the des-bromo or over-brominated impurities using RP-HPLC? Causality: The bromine atom adds significant lipophilicity to the core. Consequently, the des-bromo impurity is more polar and elutes earlier, while the dibromo impurity elutes later. However, at a neutral pH, the carboxylic acid moiety (pKa ~3.5) is partially ionized, causing severe peak tailing and co-elution. Solution: Use a shallow gradient of Acetonitrile/Water supplemented with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent and drops the mobile phase pH below 2.5, fully protonating the carboxylic acid. This ensures the molecule remains in a single ionization state on the column, drastically improving peak shape and resolution.

Q: What is the best solvent system for recrystallization? Causality: The rigid, planar pyrazolopyridine core facilitates strong intermolecular π−π stacking, while the carboxylic acid forms robust hydrogen-bonded dimers. This dual-interaction lattice makes the compound exceptionally insoluble in standard organic solvents (e.g., DCM, EtOAc, Hexanes). Solution: You must use a solvent capable of disrupting both hydrogen bonds and π−π interactions. Dissolve the compound in N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at 80°C, followed by the slow addition of water as an anti-solvent to force crystallization.

Self-Validating Experimental Protocols

Protocol A: Isoelectric Precipitation (Acid-Base Purification)Isoelectric precipitation is the most scalable method for removing inorganic salts and highly lipophilic non-acidic impurities[2].
  • Dissolution: Suspend the crude mixture in 1M NaOH (aqueous) at a ratio of 10 mL/g. Stir at room temperature for 30 minutes.

    • Validation Check: Ensure complete dissolution. The target compound will form a highly soluble sodium carboxylate salt. Any remaining solid is a non-acidic impurity (e.g., unreacted ester precursor) and must be filtered off before proceeding.

  • Cooling: Transfer the clear filtrate to an ice bath and cool to 10°C.

  • Titration: Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter.

  • Nucleation: Pause the acid addition when the pH reaches 4.5. Stir vigorously for 15 minutes to allow seed crystals to form.

  • Precipitation: Continue adding 1M HCl until a final pH of 3.5–3.8 is achieved (the isoelectric point).

    • Validation Check: Centrifuge a 1 mL aliquot of the suspension. Spot the clear supernatant on a TLC plate and view under UV 254 nm. The absence of a strong UV-active spot confirms the target compound has quantitatively precipitated.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold Milli-Q water to remove inorganic salts, and dry in a vacuum oven at 50°C overnight.

Protocol B: Preparative RP-HPLC

Use this protocol if the crude mixture contains regioisomers or structurally similar brominated impurities that cannot be removed by precipitation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in Milli-Q Water) and Mobile Phase B (0.1% TFA in HPLC-grade Acetonitrile).

  • Sample Preparation: Dissolve the crude sample in DMSO at a maximum concentration of 50 mg/mL.

    • Validation Check: Centrifuge the sample at 10,000 rpm for 5 minutes. Inject only the clear supernatant. Injecting particulate matter will permanently foul the preparative column frit.

  • Chromatography Parameters:

    • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Gradient: 10% B to 60% B over 30 minutes.

    • Flow Rate: 20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm.

    • Validation Check: Do not pool fractions based solely on the UV chromatogram. Confirm the identity of the main peak by direct injection of the fraction into an analytical LC-MS. The target mass should be [M+H]+ = 242.0 / 244.0 (1:1 isotopic ratio for bromine).

Quantitative Data Summaries

To aid in tracking impurities during your workflow, refer to the expected chromatographic and solubility behaviors summarized below:

Impurity ProfileRelative Retention Time (RRT)*Isoelectric Solubility (pH 3.8)Optimal Removal Method
Inorganic Salts (e.g., NaBr, NaCl)0.10Highly SolubleIsoelectric Precipitation
Des-bromo derivative0.75SolubleRP-HPLC
5-Bromo Target Compound 1.00 Insoluble N/A
Dibromo derivative1.35InsolubleRP-HPLC / Recrystallization
Unreacted Ester Precursor1.60Insoluble (at all pH)Filtration at pH 10

*RRT is based on the 10-60% Acetonitrile/Water (0.1% TFA) gradient described in Protocol B.

References

  • Pizzonero, M., et al. "Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Kim, N., Jeon, J., Chen, R., & Su, X. "Electrochemical separation of organic acids and proteins for food and biomanufacturing." Chemical Engineering Research and Design, 2022. URL:[Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique functionalities of this substrate—a pyrazolopyridine core, a bromine at the 5-position, and a carboxylic acid at the 6-position—present distinct challenges and opportunities for optimization. This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and systematically optimize your reaction conditions, with a core focus on catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Suzuki coupling of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid?

A1: The primary challenges stem from the inherent properties of the substrate:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2][3]

  • Substrate and Product Solubility: The carboxylic acid moiety can be deprotonated by the base, forming a carboxylate salt. This significantly alters the solubility of both the starting material and the product, which can complicate a biphasic reaction system.[4]

  • Competing Side Reactions: Like many Suzuki couplings, this reaction is susceptible to side reactions such as protodeboronation of the boronic acid, homo-coupling of the coupling partners, and dehalogenation of the starting material.[1][5][6]

Q2: How does the carboxylic acid group influence the reaction?

A2: The carboxylic acid group has a dual influence. Electronically, it is an electron-withdrawing group, which can facilitate the oxidative addition step.[5] However, its acidity is a major consideration. Under the basic conditions required for Suzuki coupling, the carboxylic acid will be deprotonated to a carboxylate.[4] This increases the polarity and water solubility of the molecule. While this can be advantageous in certain aqueous solvent systems, it can also lead to poor solubility in common organic solvents like toluene or dioxane. Furthermore, the carboxylate itself could potentially interact with the palladium center, although this is less common than pyridine coordination. Some protocols have found free carboxylic acid moieties to be unsuitable for certain Suzuki conditions, leading to trace product formation.[7]

Q3: What is a good starting point for catalyst and ligand selection for this substrate?

A3: For heteroaromatic substrates, particularly those containing pyridine rings, bulky and electron-rich phosphine ligands are often necessary to promote the desired catalytic cycle and mitigate catalyst deactivation.[1][3][8] A good starting point would be a pre-catalyst like Pd(dppf)Cl₂ or generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand such as SPhos, XPhos, or a similar Buchwald-type ligand.[8][9] For pyrazolopyridine systems, Pd(PPh₃)₄ has also been used effectively.[10]

Troubleshooting Guide: Low Yield and Incomplete Conversion

Low yield is the most common issue encountered. The following guide provides a systematic approach to troubleshooting, with a focus on optimizing the catalyst system.

Problem: My reaction shows low conversion of the starting material.

This is often due to an inefficient or deactivated catalyst.

Catalyst System Optimization

The interplay between the palladium source, ligand, and their loading is critical.

Q4: I'm observing significant starting material remaining. Should I increase the catalyst loading?

A4: While increasing the catalyst loading might seem like a straightforward solution, it's often more effective to first evaluate the components of your catalytic system. High catalyst loading can lead to increased side reactions and complicates purification. A systematic approach is recommended.

Experimental Protocol: Systematic Optimization of Catalyst Loading

This protocol outlines a screening process to identify the optimal catalyst and ligand loading for your specific boronic acid partner.

1. Initial Catalyst and Ligand Screening:

  • Set up a parallel reaction array with your 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) in a degassed solvent system (e.g., 1,4-dioxane/water 4:1).[11][12]

  • Screen a panel of palladium sources and ligands at a standard loading (e.g., 2-5 mol% Pd, 4-10 mol% ligand).

  • Monitor reaction progress at set time points (e.g., 2, 6, 12, 24 hours) via TLC, LC-MS, or NMR spectroscopy to identify the most promising catalyst/ligand combination.[[“]][14][15]

2. Catalyst Loading Optimization:

  • Once the optimal catalyst and ligand are identified, perform a dose-response experiment by varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Keep all other parameters (reagent stoichiometry, base, solvent, temperature, reaction time) constant.

  • Analyze the yield and purity of the product for each loading to determine the lowest effective concentration that provides a high yield in a reasonable timeframe.[16][17]

3. Reaction Monitoring:

  • Throughout the optimization process, it is crucial to monitor the reaction. Techniques like TLC, GC, HPLC, and NMR spectroscopy can provide valuable insights into the consumption of starting materials, formation of the product, and the emergence of any byproducts.[[“]][14][15][18]

Data Presentation: Catalyst and Ligand Screening

The following table provides a template for organizing your screening results.

Entry Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Conversion (%) Notes
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O9012
2Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Dioxane/H₂O9012
3Pd(dppf)Cl₂ (2)-K₂CO₃DME8012[19][20]
4Pd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O9012[12]

This table is a template. Specific conditions should be adapted based on laboratory capabilities and prior knowledge.

Visualization: Troubleshooting and Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the Suzuki coupling reaction.

G cluster_start Initial Reaction cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Pathways cluster_optimization Optimization Strategies cluster_end Outcome Start Low Yield or Incomplete Conversion Analysis Analyze Reaction Mixture (LC-MS, NMR) Start->Analysis Catalyst Catalyst Deactivation? (e.g., Pd black) Analysis->Catalyst Side_Reactions Side Reactions Prevalent? (e.g., Homocoupling) Analysis->Side_Reactions Solubility Poor Solubility? Analysis->Solubility Catalyst->Side_Reactions No Optimize_Catalyst Screen Pd Source/Ligand Optimize Loading Catalyst->Optimize_Catalyst Yes Side_Reactions->Solubility No Optimize_Base_Solvent Screen Base & Solvent (e.g., K₃PO₄, Cs₂CO₃) (e.g., Toluene, 2-MeTHF) Side_Reactions->Optimize_Base_Solvent Yes Degas Ensure Rigorous Degassing Side_Reactions->Degas Homocoupling Solubility->Optimize_Base_Solvent Yes Optimize_Conditions Adjust Temperature & Reaction Time Solubility->Optimize_Conditions No Success Optimized Yield Optimize_Catalyst->Success Optimize_Base_Solvent->Success Optimize_Conditions->Success Degas->Success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Advanced Troubleshooting

Q5: I've screened several catalysts and ligands, but my yields are still poor. What else can I investigate?

A5: If catalyst and ligand screening doesn't resolve the issue, consider the following:

  • Base and Solvent System: The choice of base and solvent is highly interdependent.[21][22] For substrates with carboxylic acids, a stronger base like K₃PO₄ or Cs₂CO₃ might be more effective. The solvent system must be able to solubilize both the polar carboxylate salt and the less polar boronic acid. A mixture of an organic solvent (like dioxane, toluene, or 2-MeTHF) with water is a common starting point.[12] The ratio of organic solvent to water may need to be optimized.

  • Purity of Reagents: Ensure all reagents, especially the boronic acid, are pure. Boronic acids can degrade over time, leading to the formation of boroxines, which can affect the reaction.[5] Protodeboronation is a common side reaction, particularly with heteroaryl boronic acids.[1]

  • Oxygen Exclusion: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of phosphine ligands and promote the homo-coupling of boronic acids.[5] Ensure your reaction is thoroughly degassed (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintained under an inert atmosphere.[1]

Q6: I am observing the formation of palladium black. What does this indicate and how can I prevent it?

A6: The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble palladium species agglomerate into inactive metallic palladium.[23] This is a common deactivation pathway.[24][25][26] To prevent this:

  • Use Stabilizing Ligands: Bulky, electron-rich ligands (e.g., Buchwald ligands) can stabilize the palladium center and prevent agglomeration.[3][8]

  • Lower Catalyst Loading: Counterintuitively, very low catalyst loadings can sometimes be more effective, as the rate of the catalytic cycle can outcompete the rate of catalyst decomposition.[9][26]

  • Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition. Run your reaction at the lowest temperature that allows for a reasonable reaction rate.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (5-Bromo-1H-pyrazolo[3,4-b]pyridine -6-carboxylic acid) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification Strategies

Q7: How can I effectively purify the final product, considering the carboxylic acid functionality?

A7: The carboxylic acid provides a useful handle for purification.

  • Acid-Base Extraction: After the reaction, you can perform an aqueous workup. By keeping the aqueous layer basic, your product (as the carboxylate salt) will likely be in the aqueous phase, while many organic impurities (like unreacted boronic acid or homo-coupled byproducts) may remain in the organic layer. You can then acidify the aqueous layer to a pH of ~2-3, which will protonate your product, making it less water-soluble.[4] You can then extract the product into an organic solvent like ethyl acetate.

  • Column Chromatography: If extraction is insufficient, purification by column chromatography on silica gel is a standard method.[6] A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective for eluting carboxylic acids.

By systematically addressing these factors, you can successfully troubleshoot and optimize the Suzuki coupling of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, leading to higher yields and a more robust and scalable process.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Guram, A. S., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Chemistry LibreTexts. Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Link]

  • Consensus Academic Search Engine. Suzuki reaction general procedure. [Link]

  • Pestryakov, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Diva Portal. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • Khan, I., et al. (2022). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. PMC. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ArODES. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • de Vries, J. G. (2018). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate. [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Hein, J. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Chemical Communications (RSC Publishing). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • J-STAGE. (2004). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Reddit. (2022). carboxylic acid separation following a suzuki reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]

  • Chen, C.-T., et al. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]

  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Chemical Science (RSC Publishing). (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • ResearchGate. (2014). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • MDPI. (2019). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Technical Support Center: Amide Coupling with 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for troubleshooting amide coupling reactions involving 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in synthesizing amide derivatives of this important heterocyclic scaffold. Pyrazolopyridines are a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[1][2][3] However, their unique electronic and structural properties can present challenges during amide bond formation.

This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues, from low yields and incomplete reactions to side product formation and purification difficulties. Each section explains the underlying chemical principles, offers step-by-step experimental guidance, and provides alternative strategies to ensure successful synthesis.

Part 1: Common Reaction Failures & Initial Troubleshooting

Q1: My reaction shows low to no conversion of the starting materials. What are the most likely initial causes?

A1: Low or no conversion in an amide coupling reaction with this substrate often points to a few fundamental issues: inefficient activation of the carboxylic acid, poor solubility of the starting materials, or the use of an inappropriate base or solvent.

  • Insufficient Carboxylic Acid Activation: The pyrazolopyridine core is electron-deficient, which can decrease the nucleophilicity of the carboxylate and make activation more challenging compared to simple aliphatic or benzoic acids. Your choice of coupling reagent is critical.

  • Solubility Issues: 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid and its salts may have limited solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4] If your starting material is not fully dissolved, the reaction will be slow and incomplete.

  • Inappropriate Base: The choice and stoichiometry of the base are crucial. The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate. However, using a nucleophilic base like pyridine can sometimes lead to unwanted side reactions.[4] Furthermore, the pyridine nitrogen within the substrate itself can be protonated, affecting solubility and reactivity.

Initial Troubleshooting Workflow

Start Low/No Conversion Solubility Check Solubility of Starting Materials Start->Solubility Activation Evaluate Coupling Reagent & Additives Solubility->Activation If soluble Solvent Re-evaluate Solvent System Solubility->Solvent If insoluble Base Assess Base Choice & Stoichiometry Activation->Base Purification Consider Purification Challenges Base->Purification Solvent->Solubility Success Reaction Successful Purification->Success

Caption: Initial troubleshooting decision tree for low conversion.

Recommended First Steps:

  • Confirm Solubility: Visually inspect your reaction mixture. Is all the 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid dissolved? If not, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4] Gentle heating may also improve solubility, but monitor for potential degradation.

  • Optimize the Base: If using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure you are using at least 2.0 equivalents. One equivalent will be consumed by the carboxylic acid, and another is needed to neutralize the acid released during the coupling reaction.

  • Re-evaluate Your Coupling Reagent: For electron-deficient heterocyclic acids, standard carbodiimide reagents like DCC or EDC alone may not be sufficient. The use of additives or more potent coupling reagents is often necessary.

Part 2: Deep Dive into Reagents and Reaction Conditions

Q2: I'm using a standard carbodiimide (EDC or DCC) with HOBt, but the yield is still poor. What's going wrong and what are my alternatives?

A2: While the EDC/HOBt system is a workhorse in amide synthesis, its effectiveness can be limited with challenging substrates. The primary issue is often the rate of formation and subsequent stability of the active ester intermediate.

The Mechanism and Potential Pitfalls:

Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6][7] This intermediate can then react with the amine to form the desired amide. However, it is also prone to two major side reactions:

  • Rearrangement to an N-acylurea: This is an intramolecular rearrangement that forms a stable, unreactive byproduct, effectively consuming your starting material. This is more prevalent in polar aprotic solvents like DMF.[5][7]

  • Reaction with another molecule of carboxylic acid: This forms a symmetric anhydride, which is also an activated species but requires an extra equivalent of your acid.

Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are used to trap the O-acylisourea intermediate, converting it into a more stable active ester that is less prone to rearrangement but still reactive enough to couple with the amine.[6] With an electron-deficient acid like 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, the initial activation and subsequent trapping may be slow, allowing side reactions to dominate.

Advanced Coupling Reagents

For challenging substrates, more robust coupling reagents are often required. These are typically categorized as phosphonium or aminium/uronium salts.

Reagent Class Examples Advantages Considerations
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHigh reactivity, fast reaction times, often give high yields with hindered or electron-deficient substrates.[8][9]Can be more expensive. Some can react with the amine if used in large excess.[8]
Phosphonium Salts PyBOP, PyAOPVery effective for hindered amino acids and cyclization reactions.[10] Less likely to cause guanidinium side products.Can be more expensive. Byproducts can sometimes complicate purification.
Other T3P (Propylphosphonic Anhydride)Water-soluble byproducts make for easy purification.[11][12] Cost-effective and scalable.[11][12]Often requires a base like pyridine.[11]

Recommendation: If EDC/HOBt fails, switching to HATU is a highly effective next step. HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), which is more acidic than HOBt, making the resulting active ester more reactive. The nitrogen atom at the 7-position of the azabenzotriazole ring can also provide anchimeric assistance during the coupling reaction, further accelerating it.[9]

Experimental Protocol: HATU-Mediated Amide Coupling
  • To a solution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 5 minutes.

  • Add a solution of HATU (1.2 eq.) in DMF dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Start Dissolve Acid, Amine, & Base (DIPEA) in DMF Add_HATU Add HATU solution Start->Add_HATU Stir Stir at RT, Monitor Progress Add_HATU->Stir Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Stir->Workup Purify Purify by Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for a HATU-mediated amide coupling reaction.

Q3: I'm observing a significant amount of an unidentifiable byproduct. What are the likely side reactions?

A3: Besides the N-acylurea formation mentioned earlier, other side reactions can occur, particularly with a multifunctional substrate like this.

  • Reaction at the Pyrazole N-H: While the pyrazole N-H is generally less nucleophilic than the amine coupling partner, under certain conditions (e.g., strong base, high temperature), it could potentially react. This is less common in standard amide coupling conditions but should be considered if other possibilities are ruled out.

  • Guanidinium Formation (with Aminium/Uronium Reagents): Reagents like HBTU and HATU can react with the amine nucleophile to form a tetramethylguanidinium byproduct. This is more likely if the coupling reagent is used in large excess or if the amine is added before the carboxylic acid has been fully activated. To mitigate this, pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding the amine is often recommended.[4]

  • Epimerization: If your amine or carboxylic acid has a stereocenter adjacent to the reacting functional group, racemization or epimerization can occur, especially with over-activation or prolonged reaction times. Using additives like HOAt or reagents like HATU is known to suppress epimerization compared to older methods.[8][9]

Q4: The purification of my final amide product is very difficult due to its high polarity and the presence of hard-to-remove byproducts. What are some effective purification strategies?

A4: The polar nature of the pyrazolopyridine core often imparts high polarity to the final amide products, making standard silica gel chromatography challenging.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography (C18 silica) is often more effective than normal-phase. A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is typically used as the mobile phase.

  • Acid/Base Extraction: If your product has a basic handle (e.g., an unmasked amine), you can perform an acidic wash to extract it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basifying the aqueous layer and re-extracting with an organic solvent can isolate your product.

  • Ion-Exchange Chromatography: For particularly challenging separations, solid-phase extraction (SPE) using an ion-exchange cartridge (like SCX, strong cation exchange) can be very effective.[13] The crude mixture is loaded onto the cartridge, which will retain basic compounds. After washing away neutral and acidic impurities, the desired product can be eluted with a basic solution (e.g., methanol with ammonia).[13]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique that avoids chromatography altogether.[14] Experiment with various solvent systems, such as ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[14]

Part 3: Frequently Asked Questions (FAQs)

Q: Should I be concerned about the bromine atom on the ring reacting?

A: Under standard amide coupling conditions, the aryl bromide is generally stable and unreactive. It would require specific catalytic conditions (e.g., palladium catalysis) to participate in cross-coupling reactions.

Q: What is the best order of addition for the reagents?

A: While practices can vary, a generally robust method is to first mix the carboxylic acid, amine, and base, and then add the coupling reagent. However, to minimize the risk of guanidinium side product formation with reagents like HATU, some protocols recommend pre-activating the acid with HATU and the base for 10-15 minutes before adding the amine.[4]

Q: Do I need to run the reaction under an inert atmosphere (e.g., nitrogen or argon)?

A: Most modern coupling reagents are not particularly air or moisture-sensitive, and these reactions can often be run successfully on the benchtop. However, for optimal results and to ensure reproducibility, especially when working on a small scale or with very precious materials, using an inert atmosphere and anhydrous solvents is good practice.[4] Water can hydrolyze the activated intermediates, reducing the yield.[15]

Q: Can I use a base other than a tertiary amine?

A: While organic bases like DIPEA and TEA are most common, inorganic bases like K₂CO₃ can sometimes be used, particularly in polar solvents. However, their limited solubility in many organic solvents can be a drawback. For this specific substrate, a non-nucleophilic organic base is the most reliable choice.

References

  • Wikipedia. Carbodiimide. [Link]

  • Subirós-Funosas, A., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Isidro-Llobet, A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • McNulty, J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2014). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • An, G., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Pathan, S. A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Lee, H., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. NSF PAR. [Link]

  • Mayr, H., et al. (2020). Pyridinyl Amide Ion Pairs as Lewis Base Organocatalysts. The Journal of Organic Chemistry. [Link]

  • Maulide, N., et al. (2019). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. PMC. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • Reddit. (2022). amide coupling help : r/Chempros. [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. [Link]

  • RSC Publishing. (n.d.). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). [Link]

  • iChemical. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, CAS No. 875781-17-2. [Link]

  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]

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Validation & Comparative

Comparative Reactivity Guide: 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid vs. 5-Bromo-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, selecting the right heterocyclic building block is critical for optimizing synthetic routes in drug discovery. This guide provides an objective, data-driven comparison between two brominated pyridine-carboxylic acids: 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (Compound 1) and 5-bromo-pyridine-3-carboxylic acid (Compound 2, also known as 5-bromonicotinic acid). While both serve as versatile scaffolds for cross-coupling and amidation, their distinct structural topologies—specifically the fused pyrazole ring and the relative positioning of functional groups—dictate vastly different reactivity profiles, steric constraints, and required experimental conditions.

Structural and Electronic Profiling

Compound 1: 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

This fused bicyclic system (a 7-azaindazole analog) presents a highly functionalized but sterically congested core.

  • Steric Hindrance: The bromo group at C5 is situated directly ortho to the carboxylic acid at C6. This proximity creates a significant steric shield around the C5 position.

  • Electronic Effects: The N1-H of the pyrazole ring is acidic (pKa ~10-11). Under basic conditions typical of cross-coupling, this proton is easily removed, forming an anion that can coordinate with and poison palladium catalysts[1].

Compound 2: 5-Bromo-pyridine-3-carboxylic acid

A classic monocyclic building block, Compound 2 offers a much more accessible reactivity profile.

  • Steric Accessibility: The bromo group at C5 and the carboxylic acid at C3 are meta to each other. The intervening C4 position is occupied only by a proton, leaving the C5-Br highly accessible for oxidative addition[2].

  • Electronic Effects: The electron-deficient pyridine ring activates the C5-Br for cross-coupling, while the lack of acidic ring protons eliminates the need for protecting group strategies[3].

ReactivityMap C1 5-Bromo-1H-pyrazolo [3,4-b]pyridine-6-carboxylic acid Br1 C5-Bromo (Sterically Hindered) C1->Br1 Cross-Coupling (High Activation Energy) COOH1 C6-COOH (Ortho to Br) C1->COOH1 Amidation (Sterically Blocked) NH1 N1-H Pyrazole (Requires Protection) C1->NH1 Acidic Site (Catalyst Poison) C2 5-Bromo-pyridine- 3-carboxylic acid Br2 C5-Bromo (Accessible) C2->Br2 Cross-Coupling (Low Activation Energy) COOH2 C3-COOH (Meta to Br) C2->COOH2 Amidation (Unhindered)

Caption: Structural reactivity map comparing functional sites and steric hindrance of both compounds.

Comparative Reactivity Analysis: Causality & Mechanisms

Cross-Coupling (Suzuki-Miyaura)

Compound 1: The ortho-relationship between the C5-Br and C6-COOH raises the activation energy for palladium oxidative addition. Furthermore, the bulky boronic acid struggles to approach the congested Pd-complex during transmetalation[4]. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) are mandatory to accelerate reductive elimination. Crucially, the acidic N1-H must be protected (e.g., with THP or SEM) to prevent the formation of off-target Pd-N complexes that deplete the catalytic cycle[1].

Compound 2: The meta-relationship ensures the C5-Br is unhindered. Standard Suzuki-Miyaura conditions using inexpensive catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 and mild bases (Na2CO3) proceed rapidly and in high yields without any prior protection steps[2],[3].

Amidation & Esterification

Compound 1: The C6-COOH is flanked by the C5-Br and the N7 pyridine nitrogen. This extreme steric bulk, combined with potential intramolecular hydrogen bonding, makes standard coupling reagents (like EDC/HOBt) inefficient. Highly reactive uronium-based coupling reagents (HATU, COMU) and elevated temperatures are required to drive the formation of the active ester.

Compound 2: The C3-COOH is free from adjacent steric bulk. Standard peptide coupling protocols (EDC/HOBt, DCC) or conversion to the acyl chloride via thionyl chloride proceed smoothly at room temperature[5].

Quantitative Data Presentation

Reactivity Parameter5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid5-Bromo-pyridine-3-carboxylic acid
Structural Relationship Ortho (C5-Br, C6-COOH)Meta (C5-Br, C3-COOH)
Steric Hindrance at C5 HighLow
N-H Acidity (pKa) ~10.5 (Requires Protection)N/A (No acidic protons)
Preferred Pd Catalyst Pd2(dba)3 / XPhos or RuPhosPd(PPh3)4 or Pd(dppf)Cl2
Preferred Amidation Reagent HATU, COMU, or PyBOPEDC/HOBt, DCC, or SOCl2
Typical Suzuki Yield 45-60% (Requires optimization)85-95% (Standard conditions)

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating necessary protection and activation steps based on the mechanistic causality discussed above.

Protocol A: Suzuki-Miyaura Coupling of Compound 1 (Requires Protection)

Causality: N1-protection prevents catalyst poisoning; XPhos overcomes C5 steric hindrance.

  • N1-Protection: Dissolve Compound 1 (1.0 eq) in anhydrous DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq). Stir at 40 °C for 4 hours. Quench with saturated NaHCO3, extract, and concentrate to yield the THP-protected intermediate.

  • Cross-Coupling: In a Schlenk flask, combine the THP-protected intermediate (1.0 eq), arylboronic acid (1.5 eq), and K3PO4 (3.0 eq) in a 4:1 mixture of 1,4-dioxane/water.

  • Catalyst Addition: Add Pd2(dba)3 (0.05 eq) and XPhos (0.1 eq). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C for 16 hours under nitrogen.

  • Deprotection: Cool to room temperature, filter through Celite, and concentrate. Redissolve the crude mixture in DCM/TFA (1:1) and stir for 2 hours at room temperature to cleave the THP group. Purify via reverse-phase HPLC.

Protocol B: Direct Suzuki-Miyaura Coupling of Compound 2

Causality: Lack of steric hindrance and acidic protons allows for direct, unoptimized coupling.

  • Reaction Setup: In a round-bottom flask, combine Compound 2 (1.0 eq) and arylboronic acid (1.2 eq) in a 9:1 mixture of Toluene/Ethanol[3].

  • Base & Catalyst: Add 2M aqueous Na2CO3 (3.0 eq) followed by Pd(PPh3)4 (0.05 eq)[3].

  • Reaction: Equip with a reflux condenser, degas with nitrogen for 10 minutes, and heat to 90 °C for 12 hours[2],[3].

  • Workup: Cool to room temperature, acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product. Filter, wash with water, and dry under vacuum to obtain the pure coupled product.

Workflow cluster_0 Compound 1 Workflow (Sterically Hindered & Acidic) cluster_1 Compound 2 Workflow (Accessible & Neutral) Start1 Compound 1 Protect 1. N1-Protection (DHP, TsOH) Start1->Protect Couple1 2. Suzuki Coupling (Pd2(dba)3, XPhos) Protect->Couple1 Deprotect 3. Deprotection (TFA/DCM) Couple1->Deprotect End1 Functionalized Product 1 Deprotect->End1 Start2 Compound 2 Couple2 1. Direct Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start2->Couple2 End2 Functionalized Product 2 Couple2->End2

Caption: Procedural workflow demonstrating the mandatory protection steps for Compound 1 vs Compound 2.

References

  • Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkbS06JCpAJ1kBlHf4ImRKdiUbpq7KNocvrhmG2fhTOj6YBn6jZvrdL95emQ9Q_yfHuoQhAONgnqOpZWs5NbCqhneXzlyCifAcTsl3jnCeaCwCWRbmhCnavPIppJ-ZvcLeUeUHg7P4eN1SkIU=]
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A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid. Given the importance of pyrazolo[3,4-b]pyridines as scaffolds in medicinal chemistry, a thorough understanding of their fragmentation behavior is crucial for structural elucidation, metabolite identification, and quality control.[1][2][3] This document synthesizes fundamental principles of mass spectrometry with data from related structures to offer a predictive comparison, supported by detailed experimental protocols.

Introduction to the Analyte and Method

5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrazole and pyridine ring system, further functionalized with a bromine atom and a carboxylic acid group. This combination of functionalities presents a unique fragmentation landscape under mass spectrometric analysis. Electrospray ionization (ESI) is the preferred ionization technique for such molecules as it is a "soft" ionization method that typically keeps the molecular ion intact, which is essential for subsequent tandem mass spectrometry (MS/MS) experiments to probe fragmentation pathways.[4][5][6]

Predicted Fragmentation Pathways

Direct experimental mass spectra for this specific compound are not widely published. Therefore, this guide constructs a predicted fragmentation pattern by analyzing the known fragmentation behaviors of its constituent chemical moieties: the pyrazolo[3,4-b]pyridine core, the aromatic bromine, and the carboxylic acid group.

The molecular weight of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is 257.06 g/mol (for the 79Br isotope) and 259.06 g/mol (for the 81Br isotope). The presence of bromine, with its characteristic isotopic pattern (79Br:81Br ≈ 1:1), will result in doublet peaks for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.[7]

2.1. Positive Ion Mode (ESI+)

In positive ion mode, the molecule will readily protonate, likely on one of the nitrogen atoms of the pyridine or pyrazole ring, to form the pseudomolecular ion [M+H]+ at m/z 258/260.

The primary fragmentation pathways from the [M+H]+ ion are predicted to be:

  • Loss of Water (H2O): A common fragmentation for protonated carboxylic acids, leading to a fragment at m/z 240/242.

  • Loss of Carbon Monoxide (CO) after water loss: Following the initial loss of water, the resulting acylium ion can lose CO, producing a fragment at m/z 212/214.

  • Decarboxylation (Loss of CO2): Direct loss of carbon dioxide from the protonated molecule can occur, yielding a fragment at m/z 214/216.

  • Loss of the Carboxyl Radical (•COOH): This would result in a fragment at m/z 213/215.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would produce a fragment at m/z 179.

The following diagram illustrates the predicted major fragmentation pathways in positive ion mode.

G M_H [M+H]⁺ m/z 258/260 M_H_H2O [M+H-H₂O]⁺ m/z 240/242 M_H->M_H_H2O - H₂O M_H_CO2 [M+H-CO₂]⁺ m/z 214/216 M_H->M_H_CO2 - CO₂ M_H_Br [M+H-Br]⁺ m/z 179 M_H->M_H_Br - •Br M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 212/214 M_H_H2O->M_H_H2O_CO - CO

Caption: Predicted ESI+ fragmentation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid.

2.2. Negative Ion Mode (ESI-)

In negative ion mode, the carboxylic acid will deprotonate to form the pseudomolecular ion [M-H]- at m/z 256/258.

The primary fragmentation pathway is expected to be:

  • Decarboxylation (Loss of CO2): This is a very common and often dominant fragmentation for deprotonated carboxylic acids, leading to a stable carbanion. This would result in a fragment at m/z 212/214.[8][9][10]

The following diagram illustrates the predicted major fragmentation pathway in negative ion mode.

G M_H_neg [M-H]⁻ m/z 256/258 M_H_neg_CO2 [M-H-CO₂]⁻ m/z 212/214 M_H_neg->M_H_neg_CO2 - CO₂

Caption: Predicted ESI- fragmentation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid.

Comparative Fragmentation Analysis

To provide a clearer understanding, the predicted fragmentation of the target molecule is compared with its hypothetical non-brominated and methyl ester analogs.

CompoundPredicted Molecular Ion [M+H]+ (m/z)Key Fragment 1 (Loss)Key Fragment 2 (Loss)
5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid 258/260240/242 (-H2O)214/216 (-CO2)
1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (Hypothetical)178160 (-H2O)134 (-CO2)
Methyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (Hypothetical)272/274241/243 (-CH3OH)213/215 (-COOCH3)

This comparison highlights how the presence of the bromine atom results in the characteristic isotopic doublet and how changing the carboxylic acid to a methyl ester alters the initial neutral loss from water to methanol.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed methodology for acquiring high-quality mass spectra of the target compound.

4.1. Sample Preparation

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • The mobile phase for ESI+ should ideally be a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.

  • The mobile phase for ESI- should be a mixture of acetonitrile and water with a small amount of a basic modifier like ammonium acetate or a very dilute ammonium hydroxide solution to promote deprotonation.

4.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative modes.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas (N2) Flow: 8 - 12 L/min.

  • Desolvation Temperature: 300 - 400 °C.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

4.3. Experimental Workflow

The following diagram outlines the general workflow for the analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Full Scan MS (Acquire [M+H]⁺/[M-H]⁻) D->E F Tandem MS (MS/MS) on Precursor Ion E->F G Identify Precursor Ion F->G H Elucidate Fragmentation Pattern G->H I Compare with Predicted Fragments H->I

Caption: General workflow for the mass spectrometric analysis of the target compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation of a compound, it is often used in conjunction with other techniques for complete structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and the chemical environment of each atom. 1H and 13C NMR would be essential to confirm the core structure and the position of the substituents.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as the carboxylic acid (O-H and C=O stretches) and the aromatic rings.

  • X-ray Crystallography: If a suitable crystal can be grown, this technique provides the unambiguous three-dimensional structure of the molecule.

References

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A Senior Application Scientist's Guide: Evaluating the Bioisosteric Replacement of Indazoles with 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize potency, selectivity, and pharmacokinetic properties is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in this endeavor. Among the most successful scaffolds in contemporary therapeutics, particularly in oncology, is the indazole ring system.[1][2][3] Its rigid, bicyclic structure and hydrogen bonding capabilities make it a "privileged scaffold," frequently interacting with the hinge region of protein kinases.[1]

However, the quest for novel intellectual property (IP) and improved drug-like properties necessitates the exploration of alternative heterocyclic systems. The pyrazolo[3,4-b]pyridine scaffold has emerged as a highly effective bioisostere for indazole.[4][5] This "scaffold hopping" strategy involves replacing the benzene portion of the indazole with a pyridine ring. This seemingly subtle change introduces a nitrogen atom, which can significantly alter the molecule's electronic profile, solubility, metabolic stability, and potential for new hydrogen bonding interactions.[1]

This guide provides an in-depth technical comparison between the indazole scaffold and a specific derivative of its bioisostere, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid. We will dissect their structural and physicochemical differences, synthetic accessibility, and, most critically, provide a case study with experimental data to illustrate the profound impact this bioisosteric replacement can have on biological activity. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own scaffold selection and lead optimization campaigns.

Part 1: Structural and Physicochemical Comparison

The fundamental difference between an indazole and a pyrazolo[3,4-b]pyridine is the replacement of a carbon-hydrogen (C-H) group in the six-membered ring with a nitrogen atom. This substitution has significant downstream effects on the molecule's properties. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which can introduce a new, potentially beneficial interaction with a biological target. It also influences the electron distribution across the entire bicyclic system, which can impact the pKa of the pyrazole N-H and the overall polarity of the molecule.

Caption: Core structural differences between the indazole and pyrazolo[3,4-b]pyridine scaffolds.

To quantify these differences, we can compare their calculated physicochemical properties.

PropertyIndazole-6-carboxylic acid5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acidRationale for Difference
Molecular Weight 162.15 g/mol 242.03 g/mol Addition of a bromine atom significantly increases mass.
cLogP ~1.5~1.8Bromine is lipophilic; the pyridine nitrogen slightly reduces lipophilicity, but the net effect is an increase.
Topological Polar Surface Area (TPSA) 69.9 Ų82.9 ŲThe pyridine nitrogen adds to the polar surface area, potentially improving solubility.
H-Bond Donors 2 (pyrazole NH, acid OH)2 (pyrazole NH, acid OH)The number of hydrogen bond donors remains the same.
H-Bond Acceptors 3 (pyrazole N, 2x acid O)4 (pyridine N, pyrazole N, 2x acid O)The key difference is the additional acceptor in the pyridine ring, offering a new interaction point.

Note: Properties are calculated estimates for unsubstituted 6-carboxylic acid derivatives for comparison purposes.

Part 2: Synthetic Accessibility and Experimental Protocols

A critical consideration in scaffold selection is synthetic tractability. Both indazoles and pyrazolo[3,4-b]pyridines are accessible through well-established synthetic routes, often starting from commercially available substituted benzenes or pyridines, respectively.

General Synthesis of Indazole-6-carboxylic Acids

The synthesis of substituted indazoles often involves the cyclization of an appropriately substituted aniline derivative. This is a robust and versatile approach.

start Substituted 2-Methyl-3-nitrobenzoic acid intermediate1 Diazotization (NaNO2, HCl) start->intermediate1 Step 1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Step 2 product Indazole-6-carboxylic acid Derivative intermediate2->product Step 3

Caption: General workflow for the synthesis of an indazole-6-carboxylic acid derivative.

Experimental Protocol: Synthesis of a Generic Indazole-6-carboxylic acid

  • Diazotization: To a cooled (0-5 °C) solution of a substituted 2-amino-3-methylbenzoic acid in 2M HCl, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. The cyclization is often spontaneous upon warming and can be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired indazole-6-carboxylic acid.

Causality: This classical approach is efficient because it leverages the reactivity of the diazonium salt intermediate, which readily undergoes intramolecular cyclization to form the stable pyrazole ring.

Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid

The synthesis of the pyrazolo[3,4-b]pyridine core typically begins with a functionalized pyridine ring. The reaction of a hydrazine with an ortho-formyl pyridine derivative is a common and effective strategy.[6][7]

start 5-Bromo-2-chloro- pyridine-3-carbonitrile intermediate1 Reduction (DIBAL-H) start->intermediate1 Step 1 intermediate2 Cyclization (Hydrazine hydrate) intermediate1->intermediate2 Step 2 intermediate3 Hydrolysis (NaOH) intermediate2->intermediate3 Step 3 product 5-Bromo-1H-pyrazolo [3,4-b]pyridine-6-carboxylic acid intermediate3->product Step 4

Caption: Synthetic workflow for 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid.

Experimental Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid

  • Reduction to Aldehyde: Dissolve 5-bromo-2-chloropyridine-3-carbonitrile in an anhydrous solvent like THF or DCM and cool to -78 °C. Add DIBAL-H (diisobutylaluminium hydride) dropwise and stir for 2-3 hours. Quench the reaction carefully with methanol and then a Rochelle's salt solution. Extract the resulting aldehyde with an organic solvent.

  • Cyclization with Hydrazine: Dissolve the crude 5-bromo-2-chloropyridine-3-carbaldehyde in ethanol. Add hydrazine hydrate and heat the mixture to reflux overnight.[6] The reaction progress can be monitored by TLC.

  • Workup and Isolation of Core: After cooling, the product, 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, often precipitates. It can be filtered, washed with cold ethanol, and dried. (The carboxylic acid is assumed to be derived from a related precursor like a nitrile or ester for this general guide).

  • Hydrolysis to Carboxylic Acid: If starting from a nitrile or ester at the 6-position, dissolve the compound in a mixture of ethanol and aqueous sodium hydroxide solution. Heat to reflux for 4-6 hours until hydrolysis is complete.[8] Cool the mixture and acidify with HCl to precipitate the carboxylic acid product. Filter, wash with water, and dry to yield the final compound.

Causality: This route is highly effective because it builds the pyrazole ring onto a pre-existing, functionalized pyridine. The use of hydrazine hydrate is a direct and high-yielding method for forming the 5-membered heterocyclic ring.

Part 3: The Impact of Bioisosteric Replacement: A Kinase Inhibition Case Study

Theoretical properties and synthetic accessibility are important, but the true test of a bioisosteric replacement is its effect on biological activity. A study on Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors provides a compelling, data-driven example.[4][9] In this study, researchers designed a potent FGFR1 inhibitor based on the 1H-pyrazolo[3,4-b]pyridine scaffold. To probe the importance of this core, they synthesized its direct indazole bioisostere.

The results were striking. The simple replacement of the pyridine nitrogen with a C-H group led to a significant loss of activity.

Compound IDScaffoldFGFR1 Enzymatic IC₅₀ (nM)Cellular Antiproliferative IC₅₀ (nM)Fold Change in Potency (Enzymatic)
4a 1H-Pyrazolo[3,4-b]pyridine0.3 nM 1.7 nM -
5 1H-Indazole3.3 nM > 5000 nM11-fold decrease
(Data adapted from ACS Med. Chem. Lett. 2016, 7, 5, 524–529)[4][9]

Analysis of the Experimental Data:

The data clearly demonstrates that for this specific target, the 1H-pyrazolo[3,4-b]pyridine scaffold is superior to the indazole. The 11-fold drop in enzymatic potency is significant, but the catastrophic loss of cellular activity for the indazole analog (from 1.7 nM to >5000 nM) is even more telling. This suggests that the indazole compound may also suffer from poorer cell permeability or is more susceptible to cellular efflux, on top of its weaker target engagement.

The authors proposed a binding mode for the more potent compound 4a , which provides a structural rationale for these findings.

cluster_0 FGFR1 Kinase Hinge Region cluster_1 Ligand Binding Ala564 Ala564 NH Glu562 Glu562 C=O Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Core N-H Pyrazolopyridine:f1->Ala564 Crucial H-Bond (High Potency) note The pyridine nitrogen (not shown) alters the electronics of the pyrazole N-H, strengthening this key interaction. Indazole 1H-Indazole Core N-H Indazole:f1->Ala564 Weaker/Suboptimal H-Bond (Lower Potency)

Caption: Proposed interaction difference in the FGFR1 kinase hinge region.

The N(1)-H of the pyrazole ring is proposed to form a critical hydrogen bond with the backbone amide of Alanine 564 in the kinase hinge region. The replacement of the electron-withdrawing pyridine ring with a neutral benzene ring subtly alters the electronic character and acidity of this N-H proton. This change, while seemingly minor, is enough to disrupt the optimal geometry and strength of this key interaction, leading to a significant loss of binding affinity and, consequently, inhibitory potency.[4][9] Furthermore, methylation of the N(1)-H on the pyrazolopyridine core completely abolished activity, confirming the essential role of this hydrogen bond donor.[4][9]

Part 4: Pharmacokinetic (PK) and Drug-Likeliness Profile

Beyond target potency, the choice of a core scaffold profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolism: Indazoles are often employed as bioisosteres for phenols, in part because they tend to be less susceptible to Phase I and II metabolism.[1] However, the pyrazolo[3,4-b]pyridine scaffold can also be engineered for metabolic stability. Studies have shown that derivatives can possess favorable oral pharmacokinetic profiles in rats and mice.[10][11] The additional nitrogen can sometimes direct metabolism to other parts of the molecule or, in some cases, may be a site of metabolism itself, a factor that must be evaluated on a case-by-case basis.

  • Solubility and Permeability: The increased polarity of the pyrazolo[3,4-b]pyridine scaffold (higher TPSA) can be advantageous for improving aqueous solubility, which is often a challenge in drug development. However, this must be balanced against the potential for reduced membrane permeability. Computational and in vitro models, such as the SwissADME platform, are invaluable for predicting these properties early on.[12] Studies on pyrazolo[3,4-b]pyridines have indicated that they can achieve high gastrointestinal absorption.[12]

  • P-glycoprotein (P-gp) Efflux: P-gp is a transmembrane pump that can eject drugs from cells, reducing their intracellular concentration and efficacy. The properties of a scaffold can influence whether a compound is a P-gp substrate. Interestingly, one study noted that several pyrazolo[3,4-b]pyridine derivatives were not substrates for P-glycoprotein.[12]

Conclusion and Recommendations

The bioisosteric replacement of an indazole with a pyrazolo[3,4-b]pyridine is a powerful and viable strategy in drug discovery, but it is not a simple "plug-and-play" substitution. As the experimental data demonstrates, this scaffold hop can lead to dramatic changes in biological activity.

Key Takeaways:

  • Electronic Impact is Key: The primary difference is the introduction of a ring nitrogen, which acts as a hydrogen bond acceptor and alters the electronic landscape of the entire scaffold. This can either enhance or diminish binding to a biological target.

  • Context is Crucial: The success or failure of the replacement is highly dependent on the specific protein target and its binding pocket. In the FGFR1 case, the pyrazolo[3,4-b]pyridine was superior due to optimized hydrogen bonding.[4][9] In other contexts, the more lipophilic nature of the indazole might be preferred.

  • PK Profiles Can Be Modulated: Both scaffolds can be derivatized to produce compounds with good drug-like properties. The pyrazolo[3,4-b]pyridine core may offer an intrinsic advantage in terms of solubility due to its higher polarity.

  • Synthetic Routes are Well-Established: Both scaffolds are readily accessible, meaning the choice between them can be driven by biological and property-based outcomes rather than synthetic limitations.

Recommendation for Researchers:

When faced with an indazole lead compound, consider synthesizing the pyrazolo[3,4-b]pyridine bioisostere early in the lead optimization process. This is particularly warranted if:

  • You are seeking to establish novel IP.

  • The current lead lacks a desired hydrogen bond acceptor interaction.

  • Potency has plateaued and a new vector for interaction is needed.

  • The lead compound suffers from poor aqueous solubility.

Conversely, if an existing indazole series shows excellent potency and a well-understood structure-activity relationship, the focus should remain on optimizing its substituents. The decision to scaffold hop should always be data-driven. By understanding the fundamental differences outlined in this guide and testing the hypothesis at the bench, development teams can better navigate the complex but rewarding path of molecular design.

References

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  • Al-Salahi, R., et al. (2026). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1745. [Link]

  • Tarzia, G., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 121-130. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 5(1), 246-257. [Link]

  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(4), 117-127. [Link]

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Safety Operating Guide

5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Handling Guide for 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

In drug discovery and medicinal chemistry, halogenated heterocycles like 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS: 2249974-42-1)[1] are invaluable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). However, their unique structural properties demand rigorous, specialized disposal protocols.

As a laboratory manager or research scientist, understanding the chemical causality behind waste segregation is critical. Mishandling halogenated organic waste not only risks severe environmental and safety hazards but can also result in exorbitant disposal fees and regulatory penalties. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this specific compound.

Chemical Profile & Hazard Assessment

To determine the correct disposal pathway, we must first analyze the molecular structure of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid :

  • Bromine Atom (Halogen): This is the most critical factor for disposal. Combusting halogenated compounds generates highly corrosive hydrohalic acids (in this case, hydrobromic acid, HBr)[2].

  • Pyrazolopyridine Core: A nitrogen-rich fused heterocyclic ring. Thermal destruction of this core generates nitrogen oxides (NOx), requiring specialized exhaust scrubbing[3].

  • Carboxylic Acid Group: Imparts mild acidity. While not a strong corrosive, it dictates chemical compatibility during storage (must be kept away from strong bases and active metals).

The Causality of Segregation: Why Halogens Matter

A common, costly operational error in laboratories is mixing halogenated waste (like solutions containing this compound) with non-halogenated solvent waste[4]. Non-halogenated solvents (e.g., acetone, ethanol) are often repurposed as fuel for cement kilns because they burn cleanly into CO₂ and water[2].

Cement kilns and standard incinerators cannot accept halogenated waste. The HBr produced during combustion destroys standard kiln infrastructure and violates EPA emission requirements[2]. Therefore, halogenated waste must be routed to specialized RCRA-permitted high-temperature incinerators equipped with caustic scrubbers to neutralize the acidic exhaust[3]. Contaminating a 20-liter carboy of non-halogenated solvent with even a few milligrams of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid forces the entire container to be reclassified as expensive halogenated waste[4].

Standard Operating Procedure (SOP): Disposal Workflow

Implement the following step-by-step methodology to ensure a closed-loop, compliant disposal system.

Step 1: Point-of-Generation Segregation

  • Solid Waste: Keep unused or expired powder in its original sealed glass vial. Do not mix bulk powders into liquid waste streams.

  • Liquid/Solution Waste: If the compound is dissolved in a solvent (e.g., DMSO or DMF for biological assays), the entire solution must be routed to a designated "Halogenated Organic Waste" container.

Step 2: Containerization & Compatibility

  • Use High-Density Polyethylene (HDPE) carboys or PTFE-lined glass containers for liquid waste.

  • Avoid Metal Containers: The combination of a carboxylic acid moiety and potential trace halogens can initiate galvanic corrosion in metal drums.

  • Ensure the container features a secure, vapor-tight seal. Funnels must not be left in the waste carboy when not in active use.

Step 3: RCRA-Compliant Labeling

  • Attach a hazardous waste tag the moment the first drop of waste enters the container.

  • Explicitly write "5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid" on the label. Avoid using abbreviations or internal lab codes.

  • Check the boxes for "Toxic" and "Halogenated."

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the waste in a designated SAA at or near the point of generation.

  • Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Keep isolated from strong oxidizers and strong inorganic bases.

Step 5: Lab Packing and Vendor Handoff

  • For small quantities of solid powder, utilize the "lab pack" method. The original sealed vials are placed into a larger drum and surrounded by an inert, absorbent material like vermiculite[2].

  • Transfer to a licensed hazardous waste vendor within your facility's permitted accumulation time limit (typically 90 or 180 days).

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization or environmental discharge.

  • Assess and Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if powder is aerosolized).

  • For Solid Spills: DO NOT dry sweep. Dry sweeping aerosolizes the active pharmaceutical building block, creating an inhalation hazard. Instead, dampen a chemically compatible wipe with a non-halogenated solvent (like water or ethanol) to carefully collect the powder. Place all contaminated wipes into a solid hazardous waste bin.

  • For Liquid Spills (Solutions): Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible absorbents like sawdust. Scoop the saturated absorbent into an HDPE container and label it as halogenated spill debris.

Quantitative Waste Stream Comparison

To optimize your laboratory's waste management budget and compliance, refer to the following data summary comparing waste streams.

ParameterHalogenated Organic WasteNon-Halogenated Organic Waste
Target Compound Example 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acidAcetone, Ethanol, Toluene
Primary Disposal Method High-Temp Incineration (>1200°C) with Caustic ScrubbingFuel Blending / Cement Kiln Incineration
Combustion Byproducts CO₂, H₂O, NOx, HBr (Highly Corrosive) CO₂, H₂O
Disposal Cost High (Requires specialized emission controls)Low (Can be utilized for energy recovery)
RCRA Compliance Strict segregation required; triggers specific toxicity codesStandard flammable/organic liquid regulations

Disposal Workflow Visualization

The following diagram maps the cradle-to-grave lifecycle of halogenated heterocycles, illustrating the critical infrastructure required for safe destruction.

G Gen Waste Generation: 5-Bromo-1H-pyrazolo[3,4-b]pyridine- 6-carboxylic acid Seg Segregation: Halogenated Waste Stream Gen->Seg Identify Halogen (Br) Store Satellite Accumulation Area (Secondary Containment) Seg->Store Label & Date Vendor Licensed RCRA Vendor (Lab Pack / Bulk) Store->Vendor Max 90/180 Days Incinerate High-Temp Incineration (>1200°C) Vendor->Incinerate Transport Scrubber Caustic Scrubbing (Neutralizes HBr & NOx) Incinerate->Scrubber Exhaust Gas

Workflow for the compliant disposal and thermal destruction of halogenated organic laboratory waste.

Sources

Personal protective equipment for handling 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of discovery. The handling of novel chemical entities like 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols for analogous compounds, provides a comprehensive framework for minimizing risk and ensuring a secure laboratory environment.

While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, by examining data for structurally similar brominated pyridine and pyrazole derivatives, we can establish a robust safety protocol. The guidance herein is built on the principles of proactive risk mitigation, ensuring that every procedural step is a self-validating component of a secure workflow.

Hazard Identification: Understanding the Risks

Based on aggregated data from similar chemical structures, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid should be handled as a substance with multiple potential hazards.[1][2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

A summary of the likely hazard classifications according to the Globally Harmonized System (GHS) is presented below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is essential.

Essential Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, with explanations rooted in the compound's hazard profile.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles with Side ShieldsRationale: Protects against splashes and airborne particles. Must conform to EN166 (EU) or NIOSH (US) standards.[4][5]
Face ShieldRationale: To be worn over safety goggles when there is a significant risk of splashing, such as when handling larger quantities or solutions.[6][7]
Hand Protection Chemical-Resistant GlovesRationale: Prevents skin contact and absorption (Hazard H312, H315). Nitrile or neoprene gloves are recommended.[4][8] Always inspect gloves for tears or punctures before each use and replace them immediately if compromised.
Body Protection Long-Sleeved Laboratory CoatRationale: Provides a barrier against incidental skin contact. Should be made of a chemical-resistant material.[4]
Chemical-Resistant ApronRationale: Recommended when handling larger quantities to provide an additional layer of protection over the lab coat.[4]
Respiratory Protection Certified Chemical Fume HoodRationale: This is the primary engineering control to mitigate inhalation risks (Hazard H332, H335). All weighing and handling of the solid compound or its solutions should occur within a fume hood.[4][8]
NIOSH-Approved RespiratorRationale: For use only in situations where a fume hood is not available or during a large spill cleanup. Must be fitted with appropriate cartridges for organic vapors and particulates.[4][9]

Safe Handling and Operational Workflow

Adherence to a strict operational protocol is critical. The following step-by-step guide provides a procedural framework for safely handling 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid from receipt to disposal.

Preparation and Weighing
  • Designate a Work Area: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]

  • Assemble Materials: Before handling the compound, ensure all necessary PPE, equipment, and waste containers are within reach inside the fume hood.

  • Avoid Dust Formation: This compound is a solid.[10] When weighing, handle the container carefully to avoid creating airborne dust, which poses an inhalation hazard.[5]

Experimental Use
  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[6][9]

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[4][9]

  • Prevent Contamination: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6] Remove and wash contaminated clothing before reuse.[7][11]

Storage
  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated area.[4][8]

  • Container Integrity: Ensure the container is tightly sealed and properly labeled.[4]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[6]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 handle1 Carefully Weigh Solid Compound (Avoid Dust) prep2->handle1 handle2 Perform Experimental Work handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 spill Spill Occurs? handle2->spill clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled, Sealed Hazardous Waste Container clean2->clean3 spill->clean1 No spill1 Evacuate & Ventilate Area spill->spill1 Yes spill2 Contain Spill with Inert Material (e.g., Vermiculite) spill1->spill2 spill3 Collect & Place in Sealed Container for Disposal spill2->spill3 spill3->clean3

Safe Handling Workflow Diagram

Emergency and Disposal Plans

A proactive plan for managing accidents and waste is a cornerstone of laboratory safety.

Accidental Spill Response
  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure maximum ventilation.[4][12]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[4] For solutions, use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[7][8]

  • Collection: Transfer the contained material into a clearly labeled, sealed container for hazardous waste disposal.[7][8][13]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Waste Disposal
  • Designated Waste Stream: All waste containing 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect all waste in a designated, compatible, and properly labeled hazardous waste container.[12]

  • Regulatory Compliance: Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][12] Do not dispose of this chemical down the drain or in regular trash.[7][12]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and security, allowing you to focus on the vital work of scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.